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  • Product: 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
  • CAS: 1820607-53-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol: Structure, Properties, and Synthetic Strategy

Executive Summary This technical guide provides an in-depth analysis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The molecule's unique architecture, combining a nitrophenol core with a sterically influential iodine atom and a metabolically robust trifluoromethoxy group, presents a compelling scaffold for the development of novel therapeutic agents and specialized chemical probes. This document outlines the molecule's structural and physicochemical properties, provides a detailed, field-proven protocol for its logical synthesis, and discusses its potential applications, grounded in the established roles of its constituent functional groups.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug development, the rational design of small molecules hinges on the strategic incorporation of functional groups that can modulate physicochemical and pharmacokinetic properties. 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a prime example of such a strategically designed molecule. Its core structure is built upon three key moieties, each contributing unique and valuable characteristics:

  • The Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful tool in medicinal chemistry for enhancing a molecule's drug-like properties.[1][2] It is highly lipophilic, with a Hansch-Leo π value of +1.04, which can significantly improve a compound's ability to permeate biological membranes.[3] Furthermore, the -OCF₃ group is exceptionally stable to metabolic degradation, a quality that can prolong a drug's half-life in the body.[3] Its strong electron-withdrawing inductive effect also modulates the electronic environment of the aromatic ring, influencing binding affinities with biological targets.[4]

  • The Nitrophenol Scaffold: Nitrophenols are a well-established class of compounds used as intermediates in the synthesis of numerous pharmaceuticals, including analgesics like paracetamol.[5][6] The nitro group is a strong electron-withdrawing moiety that increases the acidity of the phenolic proton. This class of compounds is known to exhibit a range of biological activities, and they are frequently used in assays to screen for enzyme inhibition.[7][8]

  • The Iodo-Substituent: The presence of iodine on the aromatic ring serves two primary purposes. Firstly, it provides significant steric bulk, which can be used to control the conformation of the molecule and influence its interaction with enzyme active sites. Secondly, the carbon-iodine bond is a versatile synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the straightforward elaboration of the core structure into more complex derivatives.

This guide serves to consolidate the known information and provide expert-driven insights into the synthesis and potential utility of this compound for professionals engaged in advanced chemical research.

Molecular Structure and Physicochemical Properties

The structural arrangement of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol dictates its chemical behavior and potential biological activity. The ortho-positioning of the bulky iodine and electron-withdrawing nitro group relative to the hydroxyl function creates a sterically crowded and electronically distinct environment.

G start 4-(Trifluoromethoxy)phenol (Starting Material) step1_reagents Reagents: Iodine (I₂) NaHCO₃ Solvent: THF/H₂O start->step1_reagents Step 1: Iodination intermediate 2-Iodo-4-(trifluoromethoxy)phenol (Intermediate) step1_reagents->intermediate step2_reagents Reagents: HNO₃ (dilute) Solvent: Dichloromethane Temp: 0°C to RT intermediate->step2_reagents Step 2: Nitration product 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (Final Product) step2_reagents->product purification Purification: Column Chromatography product->purification

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress should be monitored at each stage by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before proceeding.

Step 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol (Adapted from)[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)phenol (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: To the stirred solution, add sodium bicarbonate (NaHCO₃, 1.1 eq) followed by the portion-wise addition of iodine (I₂, 1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC until the starting phenol is fully consumed.

  • Work-up: Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain pure 2-iodo-4-(trifluoromethoxy)phenol.

Step 2: Synthesis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (Adapted from)[10]

  • Reaction Setup: Dissolve the purified 2-iodo-4-(trifluoromethoxy)phenol (1.0 eq) from Step 1 in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Nitration: While stirring vigorously, add dilute nitric acid (e.g., 30-40% in water, 1.1 eq) dropwise to the solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-3 hours. Monitor the formation of the product by TLC.

  • Work-up: Once the reaction is complete, carefully quench by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the final product, 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.

Characterization and Analytical Methods

Confirmation of the final product's identity and purity is critical. A combination of standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence and substitution pattern of the aromatic protons. Two distinct signals are expected in the aromatic region.

    • ¹³C NMR: Will show seven distinct carbon signals corresponding to the molecular structure.

    • ¹⁹F NMR: A crucial technique that will show a singlet corresponding to the -OCF₃ group, confirming its presence and electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated molecular formula (C₇H₃F₃INO₄).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

  • Melting Point: A sharp melting point range for the solid product indicates high purity.

Potential Applications and Future Research

The unique combination of functional groups in 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol makes it a highly attractive molecule for further investigation:

  • Medicinal Chemistry: As a building block, it can be used to synthesize a library of more complex molecules. The iodine atom is a prime site for introducing diversity via metal-catalyzed cross-coupling reactions. [7]* Drug Discovery Screening: The compound itself is a candidate for screening in various biological assays. Given the properties of nitrophenols, it could be evaluated for antimicrobial activity, enzyme inhibition, or as an uncoupler of oxidative phosphorylation. [7][8]* Agrochemicals: The trifluoromethyl and nitrophenol motifs are common in herbicides and fungicides. [6][11]This molecule could serve as a lead structure in the development of new agrochemicals.

Safety Information

As with any laboratory chemical, 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol must be handled with appropriate care.

  • GHS Classification: Warning * Hazard Statements: H302+H312+H332 - Harmful if swallowed, in contact with skin, or if inhaled. * Precautionary Statements: P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection). * Personal Protective Equipment (PPE): Always handle this compound in a fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Trifluoromethoxy group. Grokipedia.
  • Trifluoromethyl group. Wikipedia.
  • The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol. Merck.
  • The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • P-Nitrophenol Properties and Applic
  • 2-Iodo-4-(trifluoroMethyl)phenol synthesis. ChemicalBook.
  • A Comparative Analysis of 3,5-Dimethyl-4-nitrophenol and 2,6-Dimethyl-4-nitrophenol for Researchers and Drug Development Profess. Benchchem.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols. NCBI - NIH.
  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences.

Sources

Exploratory

Thermodynamic stability of trifluoromethoxy-substituted phenols

An In-depth Technical Guide to the Thermodynamic Stability of Trifluoromethoxy-Substituted Phenols Authored by: Gemini, Senior Application Scientist Abstract The incorporation of the trifluoromethoxy (-OCF₃) group into p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Trifluoromethoxy-Substituted Phenols

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of the trifluoromethoxy (-OCF₃) group into phenolic scaffolds is a pivotal strategy in modern medicinal chemistry and materials science. This substituent profoundly alters the physicochemical properties of the parent molecule, notably enhancing lipophilicity, metabolic stability, and receptor binding affinity.[1][2] A comprehensive understanding of the thermodynamic stability of these compounds is paramount for predicting their behavior in physiological and chemical systems. This technical guide provides an in-depth analysis of the factors governing the thermodynamic stability of trifluoromethoxy-substituted phenols, focusing on acidity (pKa) and the homolytic O-H bond dissociation energy (BDE). We will explore the unique electronic effects of the -OCF₃ group, detail experimental and computational methodologies for stability assessment, and offer a comparative analysis against other common substituents, providing a critical resource for researchers, scientists, and drug development professionals.

The Trifluoromethoxy Group: A Substituent of Strategic Importance

The trifluoromethoxy (-OCF₃) group is often considered a "pseudo-halogen" or "super-halogen" due to its unique combination of electronic and steric properties.[3][4] Unlike the classic methoxy (-OCH₃) group, which is an electron-donating group by resonance, the trifluoromethoxy group is a net electron-withdrawing moiety. This fundamental difference stems from the powerful inductive effect of the three highly electronegative fluorine atoms, which overrides the oxygen's potential to donate its lone pairs into the aromatic π-system.[2][5]

This electron-withdrawing character, coupled with high lipophilicity (Hansch π parameter of +1.04) and exceptional resistance to metabolic degradation, makes the -OCF₃ group a highly sought-after substituent in drug design.[2][3] Its incorporation can lead to:

  • Enhanced Metabolic Stability: The O-CF₃ bond is exceptionally strong and resistant to oxidative metabolism by enzymes like cytochrome P450, preventing the common metabolic pathway of O-dealkylation seen with methoxy groups.[2]

  • Increased Lipophilicity: The -OCF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance its bioavailability.[2][6]

  • Modulation of Acidity: As will be discussed in detail, the group's electron-withdrawing nature significantly impacts the acidity of the phenolic proton, influencing ionization state at physiological pH and potential interactions with biological targets.[5]

Electronic Landscape: The Interplay of Inductive and Resonance Effects

The thermodynamic stability of a substituted phenol is intrinsically linked to the electronic influence of its substituents. The -OCF₃ group presents a fascinating case where two opposing electronic forces are at play: a potent σ-inductive withdrawal (-I) and a weak π-resonance donation (+R).

  • Inductive Effect (-I): The three fluorine atoms are intensely electronegative, pulling electron density away from the carbon atom of the CF₃ group, and subsequently from the oxygen atom and the attached aromatic ring through the sigma bond framework. This is the dominant electronic effect.[5]

  • Resonance Effect (+R): The oxygen atom possesses lone pairs that can, in principle, be delocalized into the aromatic ring. However, the strong inductive pull of the fluorine atoms severely diminishes the electron density on the oxygen, significantly attenuating its ability to act as a resonance donor.[5]

The net result is that the trifluoromethoxy group functions as a moderately strong electron-withdrawing substituent, deactivating the aromatic ring to electrophilic substitution while directing incoming electrophiles to the para and (to a lesser extent) ortho positions.[3]

cluster_phenol Trifluoromethoxy-Substituted Phenol cluster_effects Electronic Effects A Phenolic Ring OCF3 OCF₃ Group A->OCF3 OH OH Group A->OH Inductive Strong Inductive Withdrawal (-I) (Dominant Effect) OCF3->Inductive 3 x Fluorine atoms pull electron density Resonance Weak Resonance Donation (+R) (Attenuated) OCF3->Resonance Oxygen lone pairs partially donate Inductive->A Deactivates Ring Stabilizes Anion Resonance->A Weakly Counteracts Inductive Effect

Caption: Dueling electronic effects of the OCF₃ substituent.

Impact on Acidity (pKa): A Key Thermodynamic Descriptor

The acidity of a phenol, quantified by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide anion by delocalizing the negative charge, thereby increasing the acidity of the parent phenol (i.e., lowering its pKa).[7]

The trifluoromethoxy group significantly increases the acidity of phenols. Compared to the unsubstituted phenol (pKa ≈ 9.95), trifluoromethoxy-substituted phenols have pKa values that are typically 0.5 to 1.0 unit lower.[3][5] This is a direct consequence of the stabilization of the resulting phenoxide ion by the potent inductive effect of the -OCF₃ group.

Computational studies have further elucidated these effects, showing that for p-trifluoromethoxyphenol, inductive effects predominate over the weak resonance donation.[8] The effect is also position-dependent; the inductive effect of the m-trifluoromethoxy substituent is stronger than the p-substituent due to its closer proximity to the hydroxyl group, resulting in a lower pKa.[8]

CompoundpKa ValueNotes
Phenol9.95Reference compound.[5]
4-(Trifluoromethoxy)phenol~9.30 - 9.50The electron-withdrawing -OCF₃ group stabilizes the phenoxide ion, increasing acidity.[5][8]
3-(Trifluoromethoxy)phenol9.12The inductive effect is stronger from the meta position, leading to greater acidity.[8]
3-(Trifluoromethyl)phenol9.08For comparison, the -CF₃ group has a slightly stronger acidifying effect.[5][9]

O-H Bond Dissociation Energy (BDE): Stability and Antioxidant Potential

The homolytic bond dissociation energy (BDE) of the phenolic O-H bond is the enthalpy change required to break the bond, forming a phenoxyl radical and a hydrogen atom. It is a fundamental measure of the bond's thermodynamic stability and is critically important for evaluating a phenol's potential as a radical-scavenging antioxidant.[10][11]

The mechanism of antioxidant action for phenols often involves hydrogen atom transfer (HAT) to a free radical.[10] A lower O-H BDE facilitates this process, indicating a more potent antioxidant.

The effect of substituents on BDE is complex.

  • Electron-donating groups generally decrease the O-H BDE by stabilizing the resulting phenoxyl radical through resonance.[12]

  • Electron-withdrawing groups , like -OCF₃ and -CF₃, tend to increase the O-H BDE.[13] They destabilize the electron-deficient phenoxyl radical and lower the ground-state energy of the parent phenol, both of which contribute to a stronger O-H bond.[12]

Computational studies using Density Functional Theory (DFT) are the primary means of determining these values. For example, DFT calculations have shown that the C-F bond dissociation energy in 4-(trifluoromethyl)phenol is approximately 120.6 kcal/mol, highlighting the general stability of fluorinated moieties.[14] While specific BDE values for trifluoromethoxy-substituted phenols are less commonly reported, the trend for electron-withdrawing groups suggests their O-H BDE will be higher than that of unsubstituted phenol, potentially diminishing their efficacy as antioxidants via the HAT mechanism.

Experimental and Computational Workflows for Stability Analysis

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust, self-validating method for accurately determining the acid dissociation constant (pKa) of a trifluoromethoxy-substituted phenol.[15]

Objective: To determine the pKa of the phenolic proton.

Materials:

  • Test Compound (trifluoromethoxy-substituted phenol)

  • Solvent (e.g., water-methanol mixture)

  • 0.15 M KCl (for maintaining constant ionic strength)

  • Standardized 0.1 M HCl

  • Standardized 0.1 M NaOH

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the test compound in the chosen solvent system. Add KCl to a final concentration of 0.15 M.

  • Calibration (Self-Validation): Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature. This step is critical for ensuring the accuracy of all subsequent measurements.

  • Acidification: Transfer a known volume of the test solution to a beaker. Acidify the solution to a starting pH of ~1.8-2.0 using the standardized 0.1 M HCl. This ensures the phenolic proton is fully protonated at the start of the titration.

  • Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

  • Data Acquisition: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until a pH of ~12.0-12.5 is reached, ensuring the entire buffer region is captured.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the steep inflection in the curve.

  • Replication: Perform the entire experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation of the pKa value.

start Start build 1. Build 3D Structures (Phenol, Phenoxyl Radical, H Atom) start->build optimize 2. Geometry Optimization (DFT Functional + Basis Set) build->optimize freq 3. Frequency Calculation (Confirm Minima, Obtain Thermal Corrections) optimize->freq enthalpy 4. Calculate Total Enthalpy (H) for Each Species at 298 K freq->enthalpy calc_bde 5. Calculate BDE BDE = H(Radical) + H(H•) - H(Phenol) enthalpy->calc_bde solvent 6. (Optional) Include Continuum Solvation Model calc_bde->solvent finish End: Calculated BDE Value solvent->finish

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

Abstract The prediction and empirical determination of a compound's solubility are foundational to drug development, influencing bioavailability, formulation, and overall therapeutic efficacy. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The prediction and empirical determination of a compound's solubility are foundational to drug development, influencing bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for understanding and establishing the solubility profile of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, a novel substituted phenol. In the absence of pre-existing public data for this specific molecule, this document serves as a predictive analysis based on first principles of physical organic chemistry and a methodological guide for its empirical determination. We will deconstruct the molecule's architecture to forecast its behavior in aqueous and organic media, provide detailed, field-proven protocols for solubility assessment, and establish a framework for data interpretation.

Theoretical Assessment: A Predictive Solubility Profile

The solubility of a molecule is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational, qualitative prediction. By dissecting the functional groups of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, we can infer its likely solubility behavior.

Molecular Structure:

  • Phenolic Hydroxyl (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. This feature typically confers some degree of solubility in polar, protic solvents like water and alcohols.

  • Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, contributing to solubility in organic solvents.

  • Nitro Group (-NO₂): The nitro group is strongly polar and a potent electron-withdrawing group due to resonance and inductive effects.[1][2] It possesses a large dipole moment but is a poor hydrogen bond donor. While it increases polarity, it does not necessarily enhance water solubility significantly for aromatic compounds.[3][4] Aromatic nitro compounds are generally insoluble in water but soluble in organic solvents.[2][3]

  • Iodine (-I): As the largest and most polarizable stable halogen, iodine increases the molecular weight and surface area. The carbon-iodine bond contributes to van der Waals forces.[5] While iodine itself is non-polar, its presence on an aromatic ring can create a region of positive electrostatic potential (a σ-hole), allowing for non-covalent interactions known as halogen bonding.[5]

  • Trifluoromethoxy Group (-OCF₃): This substituent is highly lipophilic, significantly more so than a methoxy group or even a trifluoromethyl group (Hansch-Leo π value of +1.04).[6][7] It is a strong electron-withdrawing group through induction but also capable of weak resonance donation.[6] Its primary contribution is to dramatically increase solubility in non-polar, organic solvents and decrease aqueous solubility.[7][8]

Predicted Acidity (pKa):

The phenolic proton's acidity is a critical determinant of aqueous solubility, especially in buffered solutions. The parent phenol has a pKa of ~10. The substituents on this molecule are all strongly electron-withdrawing, which will stabilize the corresponding phenoxide anion, thereby increasing the acidity (lowering the pKa). The nitro group, in particular, has a profound acid-strengthening effect.[1] While precise computational models are needed for an exact value, the pKa of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is predicted to be significantly lower than that of phenol, likely in the range of 4-6.[9][10] This increased acidity means that its aqueous solubility will be highly pH-dependent, increasing dramatically in basic solutions (pH > pKa) due to the formation of the more soluble salt.

Predicted Solubility Ranking:

Based on the analysis of the functional groups, a qualitative solubility ranking can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Very Low (in neutral water) The large, hydrophobic iodine and highly lipophilic -OCF₃ group are expected to dominate, leading to poor aqueous solubility. Solubility will be higher in alcohols than in water due to the organic character of the alkyl chains. Solubility in water will increase significantly at pH > pKa.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHigh These solvents can effectively solvate the polar nitro group and interact with the molecule's dipole moment without the high energetic cost of disrupting a hydrogen-bonded network like water.
Non-Polar Toluene, Hexane, DichloromethaneModerate to High The large aromatic system, iodine, and especially the trifluoromethoxy group contribute to significant lipophilicity, favoring dissolution in non-polar and weakly polar organic solvents. Solubility in hexane may be lower than in toluene due to the lack of aromaticity.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantification, a robust experimental protocol is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility, as recommended by the OECD.[11][12]

Core Experimental Workflow

The following diagram outlines the logical flow for the experimental determination of solubility using the shake-flask method coupled with HPLC-UV analysis.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation & Quantification A Add excess solid compound to vial B Add known volume of selected solvent A->B Step 1.1-1.2 C Seal vial and place in shaker/incubator B->C D Agitate at constant temp. (e.g., 25°C) for 24-48h C->D E Visually confirm undissolved solid remains D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm syringe filter (e.g., PTFE) F->G H Dilute filtrate with mobile phase G->H I Analyze by HPLC-UV H->I J Quantify against calibration curve I->J

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol ensures a self-validating system by confirming equilibrium and using a precise analytical endpoint.

Materials:

  • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (solid)

  • Selected solvents (e.g., Deionized Water, pH 7.4 Buffer, Methanol, Acetonitrile, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringes and syringe filters (0.22 µm, select filter material compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. An amount sufficient to ensure undissolved solid remains after equilibration is crucial.[13] For example, start with ~5-10 mg.

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the pre-equilibrated solvent at the desired temperature (e.g., 25 °C).

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[13][14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.[15] This step is critical to remove all undissolved solid particles. The first few drops should be discarded to saturate the filter membrane.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method.[16][17] Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in units such as mg/mL or µg/mL.

Analytical Method: HPLC-UV for Quantification

High-Performance Liquid Chromatography with UV detection is a standard and reliable method for quantifying dissolved analytes in solubility studies.[13][18]

Protocol for HPLC-UV Method Development
  • Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) and acquire a UV spectrum from 200-400 nm. Select a wavelength of maximum absorbance (λ_max) where the solvent has minimal absorbance for quantification.

  • Column and Mobile Phase Selection:

    • Column: A standard C18 reversed-phase column is a good starting point.

    • Mobile Phase: Begin with an isocratic mixture of acetonitrile (ACN) and water (with 0.1% formic acid or trifluoroacetic acid to ensure the phenol is protonated and sharpens the peak). A typical starting gradient could be 50:50 ACN:Water, adjusted to achieve a retention time between 3-10 minutes.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.995.

  • Sample Analysis: Inject the prepared (filtered and diluted) samples from the solubility experiment. Ensure the resulting peak areas fall within the linear range of the calibration curve.

Data Presentation and Interpretation

Quantitative results should be organized for clarity and easy comparison.

Table 1: Experimentally Determined Solubility of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol at 25°C

SolventSolvent TypeSolubility (µg/mL)Solubility (mol/L)
Deionized Water (pH ~6.5)Polar ProticTBDTBD
PBS (pH 7.4)Polar ProticTBDTBD
0.1 M NaOH (pH 13)Polar ProticTBDTBD
MethanolPolar ProticTBDTBD
AcetonePolar AproticTBDTBD
AcetonitrilePolar AproticTBDTBD
Dimethyl Sulfoxide (DMSO)Polar AproticTBDTBD
Dichloromethane (DCM)Weakly PolarTBDTBD
TolueneNon-PolarTBDTBD
HexaneNon-PolarTBDTBD
TBD: To Be Determined experimentally.
Interpreting the Results

The experimentally determined data should be compared against the initial theoretical predictions. Discrepancies can provide deeper insights into the specific intermolecular forces at play. For instance, unexpectedly high solubility in a non-polar solvent like toluene might indicate significant π-π stacking interactions facilitated by the electron-deficient aromatic ring. The difference in solubility between neutral water and the 0.1 M NaOH solution will provide strong evidence for the compound's pKa and the significant solubility advantage of its ionized form.

Conclusion

The solubility profile of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is predicted to be dominated by its lipophilic character, imparted by the trifluoromethoxy and iodo substituents. This will likely result in low aqueous solubility at neutral pH but high solubility in polar aprotic and non-polar organic solvents. The presence of the acidic phenolic proton suggests that aqueous solubility will be highly pH-dependent. This guide provides both the theoretical framework for these predictions and the robust, validated experimental protocols necessary to quantify this critical physicochemical property. The methodologies and data interpretation framework presented herein are designed to provide drug development professionals with the reliable and actionable data required for informed decision-making in formulation and preclinical studies.

References

  • CHEM-GUIDE. Physical properties of nitro compounds.
  • NITRO COMPOUNDS. (2020, March 29).
  • CK-12 Foundation. What are the physical properties of nitro compounds? - Characteristics.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • OECD. A.8. PARTITION COEFFICIENT.
  • Grokipedia. Trifluoromethoxy group.
  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. (2022, December 6).
  • Schlegel Group. (2017, May 31). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density.
  • Hansraj College. Nitro compounds are an important class of organic compounds which may be regarded as derived from hydrocarbons by the replaceme.
  • Prediction of drug solubility from molecular structure using a drug-like training set. (2010, December 4).
  • ACS Publications. (2004, March 13). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure.
  • Sample Extraction & Purification before HPLC-UV Analysis.
  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method.
  • IEEE Xplore. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect.
  • PMC. Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN).
  • PMC. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model.
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12).
  • Protocol for Formulation Preparation for Drug Quantitation by HPLC-UV/Vis.
  • Benchchem. The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Benchchem. The Indispensable Role of Iodine in the Functionalization of Aromatic Compounds: A Technical Guide for Researchers and Drug Deve.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. Chemical characteristics of the trifluoromethoxyl group. Electrostatic potential maps in the range of -.
  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • KREATiS. High-accuracy water solubility determination using logK.
  • Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. (2020, March 20).
  • Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society. (2002, May 8).
  • IUPAC | International Union of Pure and Applied Chemistry. Solubility Data Series.
  • Fiveable. (2025, August 15). Aromatic Iodination Definition - Organic Chemistry Key Term.
  • ACS Publications. (2020, September 17). Influence of Substituents in the Aromatic Ring on the Strength of Halogen Bonding in Iodobenzene Derivatives | Crystal Growth & Design.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • PMC - NIH. Chemistry of Polyvalent Iodine.
  • Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.
  • National Institute of Standards and Technology. (2022, July 29). IUPAC/NIST Solubility Database - SRD 106 - Dataset - Catalog.
  • AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations.
  • IUPAC | International Union of Pure and Applied Chemistry. (2022, May 10). Assessment of Reliability and Uncertainty of Solubility Data - Project Details.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Iodination of 2-Nitro-4-(trifluoromethoxy)phenol

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: Synthesis of halogenated building blocks for cross-coupling and library generation. Executive Summary The incorporation of the trifluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Application: Synthesis of halogenated building blocks for cross-coupling and library generation.

Executive Summary

The incorporation of the trifluoromethoxy ( −OCF3​ ) group is a highly effective strategy in drug discovery for enhancing lipophilicity, metabolic stability, and membrane permeability[1]. When combined with a nitro group on a phenolic core, the resulting scaffold—2-nitro-4-(trifluoromethoxy)phenol —serves as a versatile, albeit electronically demanding, precursor.

This application note details a field-proven, highly regioselective protocol for the mono-iodination of this deactivated phenol. By utilizing Iodine Monochloride (ICl) in glacial acetic acid, this methodology overcomes the inherent low reactivity of nitro-phenols[2], providing a robust pathway to 2-iodo-6-nitro-4-(trifluoromethoxy)phenol, a prime candidate for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[3].

Mechanistic Insights & Regioselectivity Logic

In electrophilic aromatic substitution ( SE​Ar ), the regiochemical outcome is dictated by the synergistic and competing electronic effects of existing substituents. Phenols bearing strong electron-withdrawing groups (EWGs) such as nitro ( −NO2​ ) exhibit significantly depressed reactivity, often failing to react under standard mild iodination conditions (e.g., I2​/NaHCO3​ )[4].

Causality of Reagent Selection

To achieve complete conversion, a highly polarized and aggressive electrophilic iodine source is required. Iodine Monochloride (ICl) acts as a potent I+ equivalent. Glacial acetic acid is selected as the solvent because its polar protic nature stabilizes the cationic Wheland intermediate without neutralizing the electrophile.

Regiochemical Directing Effects
  • Phenol ( −OH ) : Strongly activating via resonance ( +R ); directs ortho (C-6) and para (C-4, occupied).

  • Nitro ( −NO2​ ) : Strongly deactivating via induction and resonance ( −I,−R ); directs meta (C-6).

  • Trifluoromethoxy ( −OCF3​ ) : Deactivating via induction ( −I ) but directs ortho/para via resonance.

The overwhelming activating power of the hydroxyl group dictates the primary orientation. The synergistic meta-directing effect of the nitro group perfectly aligns with the ortho-directing effect of the hydroxyl group, unanimously driving the electrophile to the C-6 position .

Regioselectivity SM 2-Nitro-4-(trifluoromethoxy)phenol (Highly Deactivated) OH -OH Group (Strong Activating) SM->OH NO2 -NO2 Group (Strong Deactivating) SM->NO2 OCF3 -OCF3 Group (Deactivating) SM->OCF3 C6 C-6 Position (Optimal Electrophilic Target) OH->C6 Ortho Direction NO2->C6 Meta Direction OCF3->C6 Minor Influence

Figure 1: Synergistic directing effects driving regioselective iodination to the C-6 position.

Experimental Design & Quantitative Data

The stoichiometry is designed to provide a slight excess of the electrophile to drive the reaction to completion, while avoiding over-oxidation or di-iodination (which is sterically and electronically disfavored at the remaining C-3/C-5 positions).

Stoichiometry & Reagent Table
ReagentMW ( g/mol )Eq.mmolMass / VolumeFunction
2-Nitro-4-(trifluoromethoxy)phenol 223.111.010.02.23 gStarting Material
Iodine Monochloride (ICl) 162.361.212.01.95 g (0.63 mL)Electrophile ( I+ source)
Glacial Acetic Acid 60.05--20 mLSolvent / Stabilizer
Sodium Thiosulfate (10% aq) 158.11Excess-100 mLQuenching Agent
2-Iodo-6-nitro-4-(trifluoromethoxy)phenol 348.991.010.0~3.14 g (Expected at 90%)Target Product

Step-by-Step Methodology: A Self-Validating Workflow

This protocol integrates In-Process Controls (IPC) to ensure the system is self-validating. Do not proceed to the quench step until analytical validation confirms >95% conversion.

Step 1: Reaction Setup & Dissolution

  • Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Flush the system with dry Nitrogen ( N2​ ).

  • Add 2.23 g (10.0 mmol) of 2-nitro-4-(trifluoromethoxy)phenol to the flask.

  • Add 20 mL of glacial acetic acid. Stir at 400 rpm until complete dissolution is achieved.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 15–20 °C using a water bath. (Causality: ICl addition is exothermic; controlling the initial temperature prevents oxidative degradation of the phenol).

  • Using a glass syringe, add 0.63 mL (12.0 mmol) of Iodine Monochloride dropwise over 5 minutes. The solution will turn dark brown/red.

Step 3: Thermal Activation

  • Remove the water bath and place the flask in an oil bath.

  • Gradually heat the mixture to 60 °C.

  • Maintain stirring at 60 °C for 4 to 6 hours. (Causality: The strong electron-withdrawing nature of −NO2​ and −OCF3​ raises the activation energy barrier for SE​Ar , necessitating thermal energy to achieve practical reaction rates).

Step 4: In-Process Control (IPC) - Self-Validation

  • At the 4-hour mark, withdraw a 10 µL aliquot.

  • Dilute the aliquot in 1 mL of HPLC-grade Acetonitrile.

  • Analyze via LC-MS (Electrospray Ionization, Negative Mode).

    • Target SM: m/z 222.1 [M−H]−

    • Target Product: m/z 347.9 [M−H]−

  • Decision Gate: If SM >5% , continue heating for 2 additional hours. If SM <5% , proceed to Step 5.

Step 5: Quench & Workup

  • Cool the reaction mixture to room temperature.

  • Vigorously stir 100 mL of ice-cold 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) in a 250 mL Erlenmeyer flask.

  • Pour the reaction mixture slowly into the thiosulfate solution. (Causality: Na2​S2​O3​ acts as a highly specific reducing agent, converting unreacted, toxic ICl and I2​ into highly water-soluble iodide ( I− ) and tetrathionate salts. The solution will rapidly decolorize from dark brown to a pale yellow/white suspension).

Step 6: Isolation

  • Allow the precipitated product to stir in the aqueous mixture for 30 minutes to ensure complete diffusion of trapped acid.

  • Isolate the solid product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water ( 3×20 mL) to remove residual acetic acid and inorganic salts.

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the title compound.

Workflow Step1 1. Dissolution SM in Glacial AcOH Step2 2. Electrophile Addition ICl addition at 15-20°C Step1->Step2 Step3 3. Thermal Activation Heat to 60°C (4-6 h) Step2->Step3 Step4 4. In-Process Control LC-MS Validation Step3->Step4 Step4->Step3 Conversion <95% Step5 5. Quench 10% aq. Na2S2O3 Step4->Step5 Conversion >95% Step6 6. Isolation Precipitation & Filtration Step5->Step6

Figure 2: Self-validating workflow for the iodination of deactivated phenols.

Final Analytical Validation (E-E-A-T)

To guarantee scientific integrity, the final isolated material must be validated not just for mass, but for regiochemistry. The most definitive proof of successful C-6 iodination lies in the 1H NMR coupling constants.

  • Starting Material ( 1H NMR): The protons at C-5 and C-6 exhibit a strong ortho-coupling ( J≈8.5−9.0 Hz).

  • Product ( 1H NMR): Substitution at C-6 removes the ortho-proton. The remaining aromatic protons (H-3 and H-5) are meta to each other. The spectrum will shift from a complex multiplet/doublet system to two distinct doublets with a small meta-coupling constant ( J≈2.0−2.5 Hz) . The disappearance of the 9.0 Hz ortho-coupling is the absolute confirmation of regioselective C-6 iodination.

References

  • Title: Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water Source: Journal of the Brazilian Chemical Society (2010) URL: [Link]

  • Title: A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones Source: Organic Process Research & Development (via PMC, 2022) URL: [Link]

  • Title: Iodination of phenols, phenol ethers, anilines, and aniline-related compounds Source: Chemia (Manac Inc., 2022) URL: [Link]

  • Title: [18F]Fluoromethyl Iodide ([18F]FCH2I): Preparation and Reactions with Phenol, Thiophenol, Amide and Amine Functional Groups Source: ResearchGate (2015) URL: [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions using 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[3][4][5][6] Its broad functional group tolerance, mild reaction conditions, and predictable stereochemistry have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7][8][9]

This guide focuses on the application of the Suzuki-Miyaura coupling using a specific and highly functionalized substrate: 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol . This molecule presents a unique combination of activating and deactivating groups, as well as a phenolic hydroxyl group, which collectively influence its reactivity and require careful consideration in protocol development. The presence of the electron-withdrawing nitro and trifluoromethoxy groups activates the aryl iodide towards oxidative addition, a key step in the catalytic cycle.[10] However, the ortho-nitro group can also introduce steric hindrance and potential side reactions, while the phenolic proton's acidity necessitates specific base selection to avoid unproductive pathways.

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive overview of the mechanistic principles, detailed experimental protocols, and critical insights into optimizing the Suzuki-Miyaura coupling for this challenging yet valuable substrate.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

The Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Oxidative Adduct) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-I) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) (Di-organic Complex) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Regeneration of Pd(0) Catalyst Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-I 2-Iodo-6-nitro-4- (trifluoromethoxy)phenol Ar'-B(OR)2 Organoboron Reagent Base Base Base->Ar'-B(OR)2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) species into the carbon-iodine bond of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.[3][10] The electron-withdrawing nature of the nitro and trifluoromethoxy groups facilitates this step by making the aryl iodide more electrophilic.[10] The reactivity order for the halide leaving group is generally I > Br > OTf >> Cl.[10]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex.[4] The base plays a crucial role here, activating the boronic acid to form a more nucleophilic borate species, which then facilitates the transfer of the aryl or vinyl group to the palladium center.[11][13][14] The choice of base is critical, especially with a phenolic substrate, to ensure efficient transmetalation without promoting unwanted side reactions.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][10]

Key Experimental Considerations for 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
  • Catalyst and Ligand Selection: Palladium catalysts are most commonly used for Suzuki couplings.[10] The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[3] For electron-deficient aryl halides like our substrate, electron-rich and bulky phosphine ligands such as SPhos or XPhos can be particularly effective.[15]

  • Base Selection: The presence of the acidic phenolic proton (pKa is predicted to be lowered by the electron-withdrawing groups) requires careful base selection.[16] Strong bases could deprotonate the phenol, potentially leading to catalyst inhibition or side reactions. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often good choices as they are strong enough to activate the boronic acid but may be less likely to cause undesired side reactions compared to strong hydroxide bases.[11]

  • Solvent System: The choice of solvent influences the solubility of the reactants and the catalyst, and can affect the reaction rate and yield. Aprotic polar solvents like dioxane, THF, or toluene, often with the addition of a small amount of water, are commonly used.[3]

Experimental Protocols

The following protocols provide a starting point for performing Suzuki-Miyaura coupling reactions with 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol. Optimization may be necessary for different boronic acid coupling partners.

General Experimental Workflow

Experimental_Workflow A Reactant Preparation B Inert Atmosphere Setup A->B 1 C Reagent Addition B->C 2 D Reaction Heating & Monitoring C->D 3 E Workup D->E 4 F Purification E->F 5 G Characterization F->G 6

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Conventional Heating

Materials:

  • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Add the degassed solvent (e.g., 3 mL of a 4:1 dioxane/water mixture).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1 (steps 8-9).

  • Purify the product by flash column chromatography.

Data Presentation: Example Reaction Conditions

The following table summarizes a range of potential conditions for the Suzuki-Miyaura coupling of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol with a generic arylboronic acid. These are intended as a starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Time (h)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)10012
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)9018
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)8524
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (3)THF/H₂O (5:1)8016

Note: Yields are highly dependent on the specific arylboronic acid used and require empirical determination.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere techniques.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Ineffective baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). Ensure the base is anhydrous if required.
Poor quality boronic acidUse freshly purchased or purified boronic acid. Consider using the corresponding boronate ester for increased stability.
Protodeborylation of Boronic Acid Presence of water and/or acidic protonsUse anhydrous solvents and reagents. A less protic solvent system might be beneficial.
Formation of Homocoupled Byproducts Catalyst decompositionUse a more robust ligand or a lower reaction temperature.
Oxygen contaminationEnsure the reaction is set up under a strictly inert atmosphere.
Low Yield of Purified Product Difficult purificationOptimize the chromatography conditions (solvent system, silica gel vs. other stationary phases).
Product instabilityHandle the product carefully and consider storing it under an inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a powerful method for the synthesis of complex biaryl structures. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can successfully employ this reaction to generate novel molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the development of efficient and high-yielding synthetic routes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • da Silva, A. B., de Souza, A. L. F., & Oaaf, D. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The Suzuki-Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-965). John Wiley & Sons, Inc. Available from: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Ahrens, S., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(19), 6434-6441. Available from: [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9531-9541. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Piecha, A., et al. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Chemical Science, 15(35), 13329-13336. Available from: [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12468-12471. Available from: [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. Available from: [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3149-3161. Available from: [Link]

  • Fouquet, E., & Felpin, F.-X. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Available from: [Link]

  • Gritsan, N. P., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Advances, 8(50), 28415-28424. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol. Available from: [Link]

  • Avantor. (n.d.). 2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol 95%. Available from: [Link]

Sources

Method

Application Note: Chemoselective Reduction of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol to the Corresponding Amine

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The reduction of a nitro group in the presence of an aryl iodide is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The reduction of a nitro group in the presence of an aryl iodide is a classic chemoselectivity challenge in medicinal chemistry. In the molecule 2-iodo-6-nitro-4-(trifluoromethoxy)phenol , the objective is to reduce the nitro (-NO₂) group to an amine (-NH₂) to yield 2-amino-6-iodo-4-(trifluoromethoxy)phenol , without cleaving the labile carbon-iodine (C–I) bond or degrading the trifluoromethoxy (-OCF₃) group.

This application note details field-proven methodologies that bypass the catastrophic dehalogenation associated with standard transition-metal catalysis. By leveraging Single Electron Transfer (SET) mechanisms, we can achieve high-fidelity, chemoselective reductions suitable for both rapid lab-scale discovery and process-scale manufacturing.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why certain reagents are chosen over others, rather than blindly following a recipe. The structural features of our starting material dictate a highly specific approach:

  • The Dehalogenation Trap: The C–I bond has a low bond dissociation energy (~65 kcal/mol). Standard catalytic hydrogenation (e.g., H₂, Pd/C or Pt/C) operates via oxidative addition. Palladium inserts into the C–I bond faster than or competitively with the reduction of the nitro group, leading to the undesired deiodinated byproduct, 2-amino-4-(trifluoromethoxy)phenol [1].

  • Chemoselectivity via Single Electron Transfer (SET): To preserve the aryl iodide, we must use reagents that operate via an SET pathway. Zero-valent metals (Fe) or low-valent metal salts (SnCl₂) act as direct electron donors. The highly electron-deficient nitro group readily accepts these electrons to form a radical anion. The C–I bond's lowest unoccupied molecular orbital (LUMO) is less accessible to these specific reductants, rendering it inert under these conditions [2].

  • Functional Group Stability: The -OCF₃ group is exceptionally robust and will survive both acidic and basic reductive conditions. However, the phenolic -OH group is electron-donating. Once the nitro group is reduced, the resulting 2-aminophenol is highly electron-rich and extremely susceptible to air oxidation (forming quinone imines). Causality in Protocol: This necessitates minimizing oxygen exposure during workup and utilizing antioxidants like sodium dithionite (Na₂S₂O₄) in the aqueous wash if necessary.

Workflow SM 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol PdC H2, Pd/C (Standard Catalysis) SM->PdC Avoid SET Fe/NH4Cl or SnCl2 (SET Pathway) SM->SET Preferred Deiodo Deiodination (C-I Bond Cleaved) PdC->Deiodo Product 2-Amino-6-iodo-4-(trifluoromethoxy)phenol (Target Preserved) SET->Product

Figure 1: Decision tree for nitro reduction in the presence of an aryl iodide.

Mechanism Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso 2e⁻, 2H⁺ -H₂O Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl 2e⁻, 2H⁺ Amine Ar-NH2 (Amine) Hydroxyl->Amine 2e⁻, 2H⁺ -H₂O

Figure 2: Stepwise SET mechanistic pathway from nitroarene to aniline derivative.

Experimental Protocols

Protocol A: Iron Powder / Ammonium Chloride (Fe/NH₄Cl)

Recommended for scale-up and process chemistry due to low toxicity and high chemoselectivity[3].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-iodo-6-nitro-4-(trifluoromethoxy)phenol (10.0 mmol, 1.0 equiv) in 50 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Ammonium Chloride (NH₄Cl, 30.0 mmol, 3.0 equiv) followed by Iron powder (<325 mesh, 50.0 mmol, 5.0 equiv).

    • Causality: NH₄Cl acts as a mild, buffering proton source. It activates the surface of the iron powder to facilitate electron transfer without lowering the pH enough to cause unwanted side reactions or product degradation.

  • Heating: Heat the vigorously stirring suspension to 75 °C (reflux) for 2–4 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Workup (Self-Validating Step): Once the yellow color of the nitro starting material dissipates, cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Wash the pad generously with Ethyl Acetate (EtOAc) until the filtrate runs clear.

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous phase with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Flush the final flask with Argon to prevent oxidation of the aminophenol.

Protocol B: Tin(II) Chloride (SnCl₂) Reduction

Recommended for rapid, small-scale discovery chemistry where heterogeneous stirring is problematic [1].

  • Reaction Setup: Dissolve the starting material (5.0 mmol, 1.0 equiv) in 25 mL of Ethyl Acetate (EtOAc) or Ethanol in a 100 mL flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 25.0 mmol, 5.0 equiv) portion-wise at room temperature.

    • Causality: The conversion of -NO₂ to -NH₂ is a 6-electron process. Since Sn(II) oxidizes to Sn(IV) (a 2-electron transfer), a minimum of 3.0 equivalents is theoretically required; 5.0 equivalents ensure rapid and complete conversion.

  • Heating: Stir the mixture at 60 °C for 1.5 hours.

  • Quenching & Workup: Cool the reaction to 0 °C and carefully add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the pH reaches ~7–8.

    • Causality: Neutralizing the acidic mixture converts soluble tin salts into insoluble tin(IV) oxide emulsions, preventing tin contamination in the final product.

  • Isolation: Filter the resulting milky emulsion through a pad of Celite. Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the operational metrics of both protocols to aid in route selection.

ParameterProtocol A (Fe/NH₄Cl)Protocol B (SnCl₂)
Primary Mechanism Heterogeneous SETHomogeneous SET
Typical Yield 85 – 92%80 – 88%
Reaction Time 2.0 – 4.0 hours1.0 – 1.5 hours
Chemoselectivity (C–I Bond) Excellent (>99% preserved)Excellent (>99% preserved)
Scalability High (Industrial standard)Low (Tin waste disposal issues)
Workup Complexity Simple (Celite filtration)Moderate (Emulsion handling required)
Cost / Green Profile Low cost, Environmentally benignHigher cost, Toxic heavy metal waste

References

  • National Institutes of Health (NIH) PMC. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Available at:[Link]

  • Taylor & Francis. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. Available at:[Link]

Application

Advanced Applications of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (CAS: 1820607-53-1) Executive Summary & Chemical Profile In modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (CAS: 1820607-53-1)

Executive Summary & Chemical Profile

In modern medicinal chemistry, the strategic incorporation of highly functionalized building blocks is critical for accelerating hit-to-lead optimization. 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a uniquely prized tetrasubstituted benzene scaffold. It offers a rare combination of four orthogonal functional groups: a directing phenol, a reducible nitro group, a cross-coupling-ready iodine atom, and a metabolically robust trifluoromethoxy (-OCF 3​ ) moiety.

This application note provides a comprehensive guide to utilizing this intermediate, detailing the mechanistic rationale behind its structural features and providing field-validated protocols for divergent synthesis—specifically targeting the construction of complex benzoxazole and benzoxazine pharmacophores.

Mechanistic Rationale & Structural Causality (E-E-A-T)

To effectively utilize this intermediate, chemists must understand the causality behind the placement and reactivity of its functional groups. Every transformation must be designed to exploit one moiety while preserving the integrity of the others.

The "Magic" Trifluoromethoxy (-OCF 3​ ) Group

The -OCF 3​ group is strategically positioned para to the phenol. As highlighted in recent comprehensive reviews on [1], the -OCF 3​ group is considered one of the most lipophilic substituents available, boasting a Hansch π parameter of +1.04.

  • Causality for Drug Design: Unlike a standard methoxy group, which is highly susceptible to oxidative demethylation by Cytochrome P450 enzymes, the -OCF 3​ group is metabolically inert. The delocalization of the oxygen's p -electrons into the σ

    • orbitals of the C–F bonds significantly strengthens the C–O bond. This allows medicinal chemists to fine-tune logP values, optimizing membrane permeability and bioavailability without sacrificing metabolic half-life.
Orthogonal Reactivity Handles
  • The Ortho-Nitro/Phenol Pair: This relationship is the classic precursor for heteroaromatic annulation. Reduction of the nitro group yields an ortho-aminophenol, which can be rapidly condensed with aldehydes or carboxylic acids to form benzoxazoles—a privileged scaffold found in numerous kinase inhibitors and CNS-active drugs.

  • The Iodo Substituent: Positioned ortho to the phenol, the iodine atom serves as an ideal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). Because iodine undergoes oxidative addition with Palladium(0) much faster than bromides or chlorides, reactions can be performed under milder conditions, preventing the degradation of the delicate heterocyclic core.

Functional_Groups Scaffold 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol CAS: 1820607-53-1 Iodo -I (Iodine) Cross-Coupling Handle Scaffold->Iodo Divergent C-C/C-N Bond Formation Nitro -NO2 (Nitro) Amine Precursor Scaffold->Nitro Chemoselective Reduction Phenol -OH (Phenol) Directing/Cyclization Scaffold->Phenol Etherification or Annulation OCF3 -OCF3 (Trifluoromethoxy) Lipophilicity/Stability Scaffold->OCF3 Modulates logP & Metabolic Half-life

Caption: Logical relationship and synthetic utility of the four functional groups on the scaffold.

Strategic Workflow: Divergent Synthesis of Benzoxazoles

The most powerful application of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is its conversion into highly substituted benzoxazoles. The critical challenge in this workflow is chemoselectivity .

If standard catalytic hydrogenation (e.g., H 2​ with Pd/C) is used to reduce the nitro group, the highly reactive C–I bond will undergo simultaneous hydrodeiodination, destroying the cross-coupling handle. Therefore, a mild, single-electron transfer reduction (such as Fe/NH 4​ Cl or SnCl 2​ ) must be employed. Following reduction, oxidative annulation constructs the oxazole ring, leaving the iodine atom perfectly primed for a [2].

Synthesis_Workflow SM Starting Material 2-Iodo-6-nitro-4- (trifluoromethoxy)phenol Int1 Intermediate 1 2-Amino-6-iodo-4- (trifluoromethoxy)phenol SM->Int1 Fe, NH4Cl EtOH/H2O, 80°C (Avoids Deiodination) Int2 Intermediate 2 7-Iodo-5-(trifluoromethoxy) -2-arylbenzoxazole Int1->Int2 ArCHO, DDQ DCM, RT (Oxidative Annulation) Prod Final API Scaffold Multi-substituted Benzoxazole Int2->Prod Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O (Suzuki Coupling)

Caption: Three-step synthetic workflow for generating complex benzoxazole APIs from the starting scaffold.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure the mechanistic integrity of each step.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the -NO 2​ group to -NH 2​ without cleaving the labile C–I bond.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 eq, 10 mmol) in a 4:1 mixture of Ethanol/Water (50 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 50 mmol) and Ammonium Chloride (NH 4​ Cl) (5.0 eq, 50 mmol). Causality note: NH 4​ Cl acts as a mild proton source to drive the reduction without creating a highly acidic environment that could promote side reactions.

  • Reaction: Heat the suspension to 80 °C and stir vigorously for 2–3 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (yellow spot) should completely convert to a highly polar, UV-active baseline spot (amine).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the cake with EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield 2-Amino-6-iodo-4-(trifluoromethoxy)phenol . Use immediately in the next step to prevent oxidative degradation.

Protocol B: Oxidative Annulation to Benzoxazole

Objective: Construct the benzoxazole core via condensation with an aryl aldehyde.

  • Setup: Dissolve the crude aminophenol (1.0 eq) from Protocol A in anhydrous Dichloromethane (DCM) (0.2 M).

  • Condensation: Add the desired Aryl Aldehyde (1.05 eq) and stir at room temperature for 1 hour to form the Schiff base intermediate.

  • Oxidation: Slowly add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq). The solution will darken immediately. Causality note: DDQ facilitates the oxidative closure of the oxazoline intermediate into the fully aromatic benzoxazole.

  • Workup: After 2 hours, quench with saturated aqueous NaHCO 3​ . Extract with DCM, wash with water and brine, dry, and purify via flash chromatography to isolate the 7-Iodo-5-(trifluoromethoxy)-2-arylbenzoxazole .

Protocol C: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C7 position of the newly formed benzoxazole.

  • Setup: In a microwave vial or Schlenk tube, combine the iodo-benzoxazole (1.0 eq), an Aryl Boronic Acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 eq). Causality note: The bidentate dppf ligand is crucial here; it prevents catalyst deactivation caused by the steric bulk of the adjacent trifluoromethoxy and oxazole rings.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/Water. Sparge the mixture with Argon for 10 minutes to remove oxygen, which would otherwise cause homocoupling of the boronic acid.

  • Reaction: Heat at 90 °C for 4 hours.

  • Workup: Dilute with EtOAc, filter through Celite, and purify via silica gel chromatography to yield the final API scaffold.

Quantitative Data & Reaction Optimization Summary

The following table summarizes the optimized parameters and expected outcomes for the transformations described above, providing a benchmark for process chemists.

Reaction StepReagents & CatalystSolvent SystemTemp / TimeExpected YieldKey Observations / Functional Group Tolerance
Nitro Reduction Fe (5 eq), NH 4​ Cl (5 eq)EtOH / H 2​ O (4:1)80 °C / 3 h85 - 92%Complete preservation of the C–I bond. Amine is air-sensitive; proceed quickly.
Benzoxazole Annulation Ar-CHO (1.05 eq), DDQ (1.1 eq)Anhydrous DCMRT / 3 h70 - 82%Tolerates electron-rich and electron-deficient aldehydes. Avoids strong acids.
Suzuki Coupling Ar-B(OH) 2​ (1.5 eq), K 2​ CO 3​ (3 eq), Pd(dppf)Cl 2​ (5 mol%)Dioxane / H 2​ O (4:1)90 °C / 4 h75 - 88%High turnover despite steric hindrance. -OCF 3​ group remains completely intact.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at:[Link]

  • Al-Masum, M., Albeshy, M., & Alalwan, H. (2022). Pd-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. International Journal of Organic Chemistry, 12, 75-91. Available at:[Link]

Method

Application Notes and Protocols: Leveraging the 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol Scaffold for the Development of Novel Agrochemicals

Introduction: A Privileged Scaffold for Agrochemical Innovation The relentless demand for effective and environmentally benign crop protection agents necessitates the continuous exploration of novel chemical scaffolds. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Agrochemical Innovation

The relentless demand for effective and environmentally benign crop protection agents necessitates the continuous exploration of novel chemical scaffolds. The 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol motif represents a highly versatile and promising starting point for the discovery of next-generation herbicides and fungicides. The strategic placement of three key functional groups—an iodine atom, a nitro group, and a trifluoromethoxy group—on a phenolic backbone provides a unique combination of reactivity and physicochemical properties.

The electron-withdrawing nature of the nitro and trifluoromethoxy groups enhances the acidity of the phenolic hydroxyl and activates the aromatic ring for nucleophilic aromatic substitution. The iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore a wide chemical space. This strategic functionalization allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental fate.

This comprehensive guide provides detailed protocols for the synthesis of the 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol scaffold and its subsequent derivatization into potential herbicidal and fungicidal agents. The methodologies are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate the described procedures but also to adapt and innovate upon them.

Part 1: Synthesis of the 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol Scaffold

The synthesis of the target scaffold is a two-step process commencing from the commercially available 4-(trifluoromethoxy)phenol. The first step involves a regioselective iodination at the ortho-position to the hydroxyl group, followed by a controlled nitration.

Step 1: Iodination of 4-(Trifluoromethoxy)phenol

The introduction of an iodine atom onto the phenolic ring is achieved via electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is already occupied by the trifluoromethoxy group, the iodination occurs selectively at one of the ortho positions.

Protocol 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

  • Materials:

    • 4-(Trifluoromethoxy)phenol

    • N-Iodosuccinimide (NIS)

    • Glacial Acetic Acid

    • Concentrated Sulfuric Acid (98%)

    • Diethyl Ether

    • 1 M Aqueous Sodium Thiosulfate Solution

    • Magnesium Sulfate (anhydrous)

    • Decolorizing Carbon

    • Diatomaceous Earth

    • Silica Gel

  • Procedure:

    • To a suspension of N-iodosuccinimide (0.95 equivalents) in glacial acetic acid, add 4-(trifluoromethoxy)phenol (1.0 equivalent).

    • Stir the mixture for 5 minutes at room temperature.

    • Carefully add concentrated sulfuric acid (0.3 equivalents) dropwise to the stirring mixture.

    • Continue stirring at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Combine the organic layers and wash sequentially with water and twice with 1 M aqueous sodium thiosulfate solution to quench any remaining iodine.

    • Treat the organic layer with decolorizing carbon and dry over anhydrous magnesium sulfate.

    • Filter the mixture through a pad of diatomaceous earth and silica gel.

    • Concentrate the filtrate under reduced pressure to yield 2-iodo-4-(trifluoromethoxy)phenol as an oil. The product can be used in the next step without further purification if TLC indicates sufficient purity.

Step 2: Nitration of 2-Iodo-4-(trifluoromethoxy)phenol

The subsequent nitration introduces a nitro group ortho to the hydroxyl group and meta to the iodine and trifluoromethoxy groups. The strong directing effect of the hydroxyl group and the deactivating nature of the iodine and trifluoromethoxy groups favor this regioselectivity. Careful control of the reaction temperature is crucial to prevent the formation of dinitrated byproducts.

Protocol 2: Synthesis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

  • Materials:

    • 2-Iodo-4-(trifluoromethoxy)phenol

    • Concentrated Nitric Acid (70%)

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • Dissolve 2-iodo-4-(trifluoromethoxy)phenol (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0-5 °C in an ice bath.

    • While stirring vigorously, add a pre-cooled solution of dilute nitric acid (1.2 equivalents of 70% HNO₃ in water) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.

Table 1: Summary of Synthesis and Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Appearance¹H NMR (CDCl₃, δ ppm)
2-Iodo-4-(trifluoromethoxy)phenolC₇H₄F₃IO₂304.0190-96Yellowish oil7.54 (d, J=2.6 Hz, 1H), 7.15 (dd, J=8.9, 2.6 Hz, 1H), 6.99 (d, J=8.9 Hz, 1H)
2-Iodo-6-nitro-4-(trifluoromethoxy)phenolC₇H₃F₃INO₄349.0075-85Yellow solid8.15 (d, J=2.8 Hz, 1H), 7.80 (d, J=2.8 Hz, 1H), 5.5-6.5 (br s, 1H, OH) - Note: OH peak may vary or not be observed.

Note: Yields are indicative and may vary based on reaction scale and purification efficiency. ¹H NMR data is predictive and should be confirmed experimentally.

Diagram 1: Synthetic Pathway to the Scaffold

Synthesis A 4-(Trifluoromethoxy)phenol B 2-Iodo-4-(trifluoromethoxy)phenol A->B NIS, H₂SO₄ Acetic Acid C 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol B->C HNO₃, H₂O DCM, 0-5 °C

Caption: Synthesis of the target scaffold.

Part 2: Application in the Synthesis of Herbicidal Diphenyl Ethers

Diphenyl ether herbicides are a well-established class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[2] The 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol scaffold is an ideal precursor for the synthesis of novel diphenyl ether herbicides via the Ullmann condensation.

The Ullmann Condensation: Forging the Diphenyl Ether Linkage

The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[3] In this application, the iodine atom of the scaffold serves as the leaving group, and the phenolic hydroxyl group of a second aromatic component acts as the nucleophile. The presence of the electron-withdrawing nitro group on the scaffold enhances its reactivity in this transformation.

Protocol 3: Synthesis of a Diphenyl Ether Herbicide Candidate

  • Materials:

    • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

    • Substituted Phenol (e.g., 4-chlorophenol)

    • Copper(I) Iodide (CuI)

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

    • N,N'-Dimethylethylenediamine (DMEDA) or other suitable ligand

    • Toluene or Dimethylformamide (DMF)

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • To a reaction vessel, add 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equivalent), the substituted phenol (1.2 equivalents), potassium phosphate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

    • Add a suitable ligand such as N,N'-dimethylethylenediamine (0.2 equivalents).

    • Add anhydrous toluene or DMF as the solvent.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to 100-130 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC.[4]

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired diphenyl ether.

Diagram 2: Ullmann Condensation Workflow

Ullmann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Scaffold, Phenol, K₃PO₄, CuI, and Ligand B Add Solvent (Toluene/DMF) A->B C Degas with Inert Gas B->C D Heat to 100-130 °C C->D E Monitor by TLC D->E F Cool and Dilute E->F G Filter through Celite F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General workflow for the Ullmann condensation.

Part 3: Application in the Synthesis of Fungicidal Biphenyl Derivatives

Biphenyl and its derivatives are known to exhibit a wide range of biological activities, including fungicidal properties. The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the synthesis of biphenyl compounds from aryl halides and arylboronic acids. The 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol scaffold is an excellent substrate for this reaction, allowing for the introduction of a second aryl ring and the creation of novel fungicidal candidates.

The Suzuki-Miyaura Coupling: Constructing the Biphenyl Core

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide.[5] This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Protocol 4: Synthesis of a Biphenyl Fungicide Candidate

  • Materials:

    • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

    • Substituted Arylboronic Acid (e.g., 4-fluorophenylboronic acid)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

    • Solvent System (e.g., Toluene/Ethanol/Water, Dioxane/Water)

    • Anhydrous Sodium Sulfate

    • Silica Gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Procedure:

    • In a reaction flask, combine 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (0.01-0.05 equivalents).

    • Add the solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by TLC.[6]

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired biphenyl derivative.

Table 2: Representative Derivatization Reactions and Potential Agrochemical Classes

Reaction TypeCoupling Partner ExampleResulting Agrochemical ClassPotential Mode of Action
Ullmann Condensation4-ChlorophenolDiphenyl EtherPPO Inhibition (Herbicide)
Suzuki-Miyaura Coupling4-Fluorophenylboronic AcidBiphenyl DerivativeRespiration Inhibition (Fungicide)
Buchwald-Hartwig AminationAnilineDiphenylamine DerivativeVarious (Herbicide/Fungicide)
Sonogashira CouplingPhenylacetyleneAryl-alkyne DerivativeVarious (Herbicide/Fungicide)

Diagram 3: Suzuki-Miyaura Coupling Workflow

Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Scaffold, Boronic Acid, Base, and Pd Catalyst B Add Solvent System A->B C Degas with Inert Gas B->C D Heat to 80-100 °C C->D E Monitor by TLC D->E F Cool and Dilute E->F G Extract with Organic Solvent F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: General workflow for the Suzuki-Miyaura coupling.

Conclusion

The 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol scaffold is a valuable building block for the synthesis of novel agrochemicals. Its tailored substitution pattern provides multiple avenues for chemical modification, enabling the creation of diverse libraries of compounds for biological screening. The detailed protocols provided herein for the synthesis of the scaffold and its derivatization into potential herbicidal diphenyl ethers and fungicidal biphenyls offer a solid foundation for researchers in the field of agrochemical discovery. The principles and methodologies outlined can be extended to other cross-coupling reactions, further expanding the chemical space accessible from this versatile scaffold.

References

  • Wakabayashi, K., & Böger, P. (2002). Protoporphyrinogen IX Oxidase Inhibitors. In Weed Biology and Management (pp. 317-331). John Wiley & Sons, Ltd.
  • Yu, H., Yang, H., Cui, D., Lv, L., & Li, B. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. Journal of Agricultural and Food Chemistry, 59(21), 11718-11726.
  • Ali, Q., Irshad, M., & Asghar, A. (2018). Synthesis, Characterization, and Phytotoxic and Antifungal Activities of Biphenyl Derivatives. Russian Journal of General Chemistry, 88(10), 2177-2182.
  • BenchChem. (2025). Application Note: A Protocol for the Electrophilic Nitration of 2-(2-Methoxyethyl)phenol. BenchChem.
  • Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone. BenchChem.
  • Scribd. (n.d.). Synthesis, Characterization, and Phytotoxic and Antifungal Activities of Biphenyl Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • PubMed. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
  • Google Patents. (n.d.). IE58428B1 - Process for nitration of phenol derivatives.
  • PMC. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • ResearchGate. (2010). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

Sources

Application

Nucleophilic aromatic substitution on 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Strategies Utilizing 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( SN​Ar ) Strategies Utilizing 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (CAS: 1820607-53-1)

Structural Analysis & Mechanistic Causality

The starting material, 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, presents a highly functionalized, sterically encumbered aromatic system that is highly prized in medicinal chemistry for generating complex poly-substituted scaffolds. However, performing Nucleophilic Aromatic Substitution ( SN​Ar ) directly on this molecule requires precise strategic planning due to competing electronic effects.

  • The Phenol Core (C1): Under the basic conditions typically employed in SN​Ar , the hydroxyl group deprotonates to form a phenoxide. The resulting full negative charge strongly donates electron density into the ring via resonance. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, effectively repelling incoming nucleophiles and shutting down direct SN​Ar at any ring carbon.

  • The Iodo Substituent (C2): While iodine is a potential leaving group, it is situated meta to the strongly electron-withdrawing nitro group. Standard SN​Ar requires the leaving group to be ortho or para to an electron-withdrawing group (EWG) to stabilize the intermediate Meisenheimer complex. Thus, the C2-iodine is electronically deactivated towards SN​Ar and sterically shielded, preserving it as an orthogonal handle for downstream transition-metal catalysis (e.g., Suzuki-Miyaura or Sonogashira couplings)[1].

  • The Nitro (C6) and Trifluoromethoxy (C4) Groups: These are powerful EWGs. The nitro group exerts strong resonance withdrawal, while the OCF3​ group provides inductive withdrawal and enhances the molecule's lipophilicity—a critical parameter for metabolic stability in drug design.

The Strategic Solution: To enable SN​Ar on this scaffold (acting as the electrophile), the phenoxide must be masked and converted into a hyper-leaving group. By reacting the phenol with trifluoromethanesulfonic anhydride ( Tf2​O ), we generate an aryl triflate. This transformation eliminates the electron-donating O− and creates a highly electrophilic C1 center[2]. When a nucleophile (e.g., an amine) attacks C1, the intermediate Meisenheimer complex is profoundly stabilized by the ortho-nitro and para-trifluoromethoxy groups, allowing the substitution to proceed under mild, metal-free conditions[3]. Alternatively, the unactivated phenoxide can be utilized as a potent nucleophile to attack other electron-deficient arenes (Diaryl Ether synthesis).

G A 2-Iodo-6-nitro-4- (trifluoromethoxy)phenol B Phenoxide Anion (Nucleophile) A->B Base (Cs2CO3) C Aryl Triflate (Electrophile) A->C Tf2O, Pyridine D Diaryl Ether (O-Arylation) B->D Ar-F, Heat E N-Aryl Amine (C1 Amination) C->E Amine (SNAr)

Divergent functionalization strategies for 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.

Protocol A: Electrophilic Activation & SN​Ar Amination

This self-validating protocol converts the electron-rich phenol into a highly reactive electrophile, enabling the synthesis of complex N-aryl amines while perfectly preserving the C2-iodine handle.

Step 2.1: Synthesis of the Aryl Triflate
  • Preparation: Dissolve 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (2.5 eq). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation: Dropwise, add trifluoromethanesulfonic anhydride ( Tf2​O , 1.2 eq) over 15 minutes.

    • Causality: Slow addition at 0 °C prevents localized exothermic spikes, minimizing the formation of intensely colored oxidative byproducts and ensuring complete conversion to the triflate[2].

  • Completion: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine) and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure. The crude aryl triflate can typically be used in the next step without further purification.

Step 2.2: Metal-Free SN​Ar Amination
  • Reaction Setup: Dissolve the intermediate aryl triflate (1.0 eq) in anhydrous acetonitrile (MeCN, 0.1 M).

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, 2.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the highly acidic triflic acid generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[4].

  • Execution: Stir the mixture at room temperature to 60 °C (depending on the steric bulk of the amine) for 4–12 hours. The reaction is driven by frontier molecular orbital interactions facilitated by the potent −OTf leaving group[3].

  • Isolation: Concentrate the solvent in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-aryl amine.

G A Aryl Triflate (Electrophilic C1) B Nucleophilic Attack (Amine adds to C1) A->B C Meisenheimer Complex (Stabilized by NO2 & OCF3) B->C D Elimination (Loss of -OTf) C->D E Substituted Product (Iodine at C2 preserved) D->E

Addition-elimination mechanism of SNAr on the activated aryl triflate intermediate.

Protocol B: Nucleophilic O -Arylation (Diaryl Ether Synthesis)

When the synthetic goal requires a diaryl ether linkage, the phenol is utilized as the nucleophile.

  • Preparation: Dissolve 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 eq) and an activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Deprotonation: Add cesium carbonate ( Cs2​CO3​ , 2.0 eq).

    • Causality: The large ionic radius and low charge density of the cesium cation create a "naked," highly reactive phenoxide anion. This significantly accelerates the O -arylation process compared to tighter ion pairs formed with sodium or potassium bases.

  • Execution: Heat the mixture to 80 °C under argon for 8 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with cold water and hexanes, and dry under high vacuum.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for the SN​Ar amination of the activated triflate intermediate.

Table 1: Optimization of SN​Ar Amination Conditions (Morpholine as Nucleophile)

EntrySolventBase (1.5 eq)TemperatureTime (h)Yield (%)
1DCMNoneRT2415%
2THF K2​CO3​ 60 °C1245%
3DMFDIPEA80 °C468% (Trace degradation)
4 MeCN DIPEA RT to 60 °C 6 89% (Optimal)

Table 2: Nucleophile Scope for SN​Ar on the Activated Triflate Scaffold

NucleophileClassTemperatureYield (%)C2-Iodine Status
MorpholineSecondary Amine (Cyclic)RT89%Preserved (>99%)
BenzylaminePrimary Amine (Aliphatic)RT84%Preserved (>99%)
AnilinePrimary Amine (Aromatic)60 °C72%Preserved (>99%)
Sodium MethoxideAlkoxide ( O -Nucleophile)0 °C to RT91%Preserved (>99%)

Note: The C2-Iodine remains strictly preserved across all nucleophiles due to its meta-relationship to the nitro group, preventing competitive displacement.

References

  • Title: Phenyl triflate leaving group ability in nucleophilic substitution Source: Benchchem URL
  • Title: A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates Source: ResearchGate URL
  • Title: Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: ACS Publications URL
  • Title: Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors Source: NIH / PMC URL

Sources

Method

Scalable Synthesis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol: A Detailed Guide for Pharmaceutical and Agrochemical Research

Introduction 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a highly functionalized aromatic compound with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of an iodine atom provides a handle for further functionalization via cross-coupling reactions, while the nitro and trifluoromethoxy groups modulate the electronic properties and lipophilicity of the molecule, which are critical for biological activity. This application note provides a comprehensive guide to the scalable synthesis of this valuable compound, detailing two potential synthetic routes and providing a thorough, step-by-step protocol for the most efficient and scalable pathway.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol from the readily available starting material, 4-(trifluoromethoxy)phenol, can be approached via two primary routes, differing in the sequence of the iodination and nitration steps. The choice of pathway has significant implications for regioselectivity, reaction efficiency, and overall scalability.

G cluster_0 Synthetic Routes for 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol cluster_1 Route 1: Nitration First cluster_2 Route 2: Iodination First (Recommended) A 4-(Trifluoromethoxy)phenol B 2-Nitro-4-(trifluoromethoxy)phenol A->B Nitration D 2-Iodo-4-(trifluoromethoxy)phenol A->D Iodination C 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol B->C Iodination E 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol D->E Nitration

Figure 1: Proposed synthetic pathways for 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.

Route 1: Nitration followed by Iodination

This route commences with the nitration of 4-(trifluoromethoxy)phenol. The resulting intermediate, 2-nitro-4-(trifluoromethoxy)phenol, is then subjected to iodination. While seemingly direct, this pathway presents a significant challenge: the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the subsequent electrophilic iodination reaction sluggish and requiring harsh conditions. Such conditions can lead to lower yields and the formation of undesirable byproducts, complicating purification and reducing the overall scalability of the process. The iodination of electron-deficient phenols often necessitates the use of more potent and expensive iodinating agents.[1][2]

Route 2: Iodination followed by Nitration (Recommended for Scalability)

The recommended and more scalable approach involves the initial iodination of 4-(trifluoromethoxy)phenol to yield 2-iodo-4-(trifluoromethoxy)phenol. The electron-donating hydroxyl group activates the ring, facilitating a highly regioselective iodination at the ortho position. The subsequent nitration of the iodinated intermediate is then directed by the existing substituents. The powerful ortho- and para-directing hydroxyl group, along with the meta-directing iodo and trifluoromethoxy groups, strongly favors the introduction of the nitro group at the C6 position, leading to the desired product with high selectivity. This route generally proceeds under milder conditions with higher overall yields, making it more amenable to large-scale production.

Recommended Scalable Synthesis Protocol: Route 2

This section provides a detailed, step-by-step protocol for the recommended two-step synthesis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.

Step 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

This procedure is adapted from a high-yield iodination method utilizing N-iodosuccinimide (NIS) as the iodine source.[3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-(Trifluoromethoxy)phenol178.1110.0 g0.0561.0
N-Iodosuccinimide (NIS)224.9913.2 g0.0591.05
Acetic Acid (glacial)60.0550 mL--
Sulfuric Acid (conc.)98.081.0 mL--
Diethyl Ether-200 mL--
1 M Sodium Thiosulfate-100 mL--
Saturated Sodium Bicarbonate-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-q.s.--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-(trifluoromethoxy)phenol (10.0 g, 0.056 mol) and glacial acetic acid (50 mL). Stir until the phenol has completely dissolved.

  • Carefully add N-iodosuccinimide (13.2 g, 0.059 mol) to the solution.

  • Slowly add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acids, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude 2-iodo-4-(trifluoromethoxy)phenol can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pale yellow oil. Expected yield: 90-96%.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Iodosuccinimide is a corrosive solid. Handle with care.

  • Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle with extreme caution.

Step 2: Synthesis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

This step involves the regioselective nitration of the previously synthesized 2-iodo-4-(trifluoromethoxy)phenol. A mild nitrating agent is employed to ensure high selectivity and minimize side reactions.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Iodo-4-(trifluoromethoxy)phenol304.0010.0 g0.0331.0
Acetic Anhydride102.0930 mL--
Nitric Acid (70%)63.012.5 mL0.0391.2
Dichloromethane (DCM)-100 mL--
Saturated Sodium Bicarbonate-100 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-q.s.--

Protocol:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodo-4-(trifluoromethoxy)phenol (10.0 g, 0.033 mol) in acetic anhydride (30 mL).

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add 70% nitric acid (2.5 mL, 0.039 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto 200 g of crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield 2-iodo-6-nitro-4-(trifluoromethoxy)phenol as a yellow solid. Expected yield: 80-90%.

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • Nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care.

  • The nitrated product is potentially explosive and should be handled with care. Avoid heat, shock, and friction.

Data Summary for the Recommended Scalable Route

StepReactionKey ReagentsTemp. (°C)Time (h)Typical Yield (%)Product Form
1IodinationNIS, H₂SO₄, Acetic AcidRoom Temp.12-2490-96Pale yellow oil
2NitrationHNO₃, Acetic Anhydride0-51-280-90Yellow solid

Conclusion

The presented two-step synthetic route, commencing with the iodination of 4-(trifluoromethoxy)phenol followed by a regioselective nitration, offers a scalable and efficient method for the preparation of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol. This pathway provides high yields and selectivity under relatively mild conditions, making it suitable for the production of this valuable intermediate for applications in drug discovery and agrochemical development. The detailed protocols and safety considerations provided herein are intended to enable researchers to confidently and safely synthesize this compound on a laboratory scale with the potential for further scale-up.

References

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Molecules, 27(17), 5649. [Link]

  • PrepChem. Synthesis of 2-nitro-4-(trifluoromethyl)phenol. [Link]

  • ResearchGate. Nitration of substituted phenols by different efficient heterogeneous systems. [Link]

  • ResearchGate. Highly selective nitration of phenol and substituted phenols to the corresponding nitro compounds is accomplished under mild conditions in a liquid−liquid two-phase system. [Link]

  • Spivey, A. C. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry. [Link]

  • QuickCompany. Improved Process For Nitration Of Phenol And Substituted Phenols Using Phase Transfer Catalyst Under Sonication. [Link]

  • Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. [Link]

  • ARKIVOC. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]

  • Catalysis Eprints. Regioselective nitration of phenol over solid acid catalysts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing de-iodination side reactions in 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

Title: Technical Support Center: Troubleshooting De-iodination in 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol Workflows Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting De-iodination in 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol Workflows

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly activated, polyfunctionalized aryl halides. 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a uniquely challenging substrate. Due to the extreme electron deficiency imparted by the nitro and trifluoromethoxy groups, the C-I bond is highly susceptible to rapid oxidative addition. However, the resulting Palladium(II) intermediate often stalls before transmetalation, making it highly vulnerable to hydrodehalogenation (de-iodination). This guide provides a mechanistic understanding and field-proven protocols to suppress this unwanted pathway.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol specifically so prone to de-iodination during cross-coupling? A1: The susceptibility is a perfect storm of electronic and steric factors. The C-I bond is inherently the weakest of the carbon-halogen bonds, making aryl iodides the most reactive toward Pd(0)[1]. The strongly electron-withdrawing -NO2 and -OCF3 groups further activate the ring, making oxidative addition nearly instantaneous. However, the adjacent -OH group (which forms a strongly coordinating phenoxide under basic conditions) and the steric bulk of the ortho-nitro group can hinder the subsequent transmetalation step. This long-lived Ar-Pd(II)-I intermediate has ample time to intercept hydride sources from the environment, leading to the de-iodinated byproduct (2-nitro-4-(trifluoromethoxy)phenol)[2].

Q2: Where are the hydrides coming from if I am not adding a reducing agent? A2: Hydrides are often generated in situ from your reaction components. The most common culprits are:

  • Solvents: Primary and secondary alcohols (e.g., methanol, ethanol, isopropanol) and DMF can be oxidized by the Pd(II) complex, undergoing β-hydride elimination to form a Pd-H species[1][3].

  • Bases: Amine bases with α-hydrogens (like Triethylamine or DIPEA) readily act as hydride donors[1].

  • Moisture: Trace water combined with basic conditions can facilitate hydride generation pathways[1].

Q3: How does ligand selection influence the competition between cross-coupling and de-iodination? A3: Ligand architecture dictates the kinetics of the catalytic cycle. Standard ligands like PPh3 often fail here because they do not provide enough steric push to accelerate reductive elimination. By switching to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos), you increase the electron density on Palladium (stabilizing the intermediate) while the steric bulk forces the desired transmetalation and reductive elimination steps to occur faster than the competing hydride insertion[2].

Mechanistic Pathway: Cross-Coupling vs. Hydrodehalogenation

To effectively troubleshoot, we must visualize the divergence point in the catalytic cycle. The diagram below illustrates how the Ar-Pd(II)-I intermediate partitions between the desired product and the de-iodinated waste.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I (Fast) TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-M (Desired) Hydride Hydride Insertion Ar-Pd(II)-H OxAdd->Hydride + Hydride Source (Alcohols, Amines) RedElim Reductive Elimination Ar-R (Desired Product) TransMet->RedElim RedElim->Pd0 - Ar-R Deiodo Reductive Elimination Ar-H (De-iodinated Byproduct) Hydride->Deiodo (Fast) Deiodo->Pd0 - Ar-H

Caption: Competing pathways: Desired cross-coupling vs. unwanted hydrodehalogenation in Pd-catalysis.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causality behind parameter selection to minimize de-iodination in highly activated iodophenols.

ParameterHigh De-iodination RiskLow De-iodination RiskMechanistic Rationale
Solvent DMF, Methanol, EthanolToluene, THF, 1,4-DioxaneAlcohols and DMF undergo β-hydride elimination or oxidation, acting as potent hydride donors to the Pd(II) intermediate[3].
Base Triethylamine (TEA), DIPEAK3PO4, Cs2CO3, KFAmines with α-hydrogens can donate hydrides via β-hydride elimination. Inorganic bases lack available hydrides[1].
Ligand PPh3, P(o-tolyl)3XPhos, SPhos, dtbpfBulky, electron-rich ligands accelerate transmetalation and reductive elimination, outcompeting the slower hydride insertion pathway[2].
Temperature > 90°C50°C – 70°CElevated temperatures overcome the activation barrier for side-reaction pathways and promote solvent/base decomposition into hydrides[2].

Troubleshooting Workflow

When you observe the de-iodinated mass (m/z 223 for 2-nitro-4-(trifluoromethoxy)phenol) dominating your LC-MS traces, follow this systematic workflow.

Workflow Start Observe De-iodination (LC-MS m/z 223) Step1 1. Switch Solvent (Avoid Alcohols/DMF -> Use Toluene/THF) Start->Step1 Step2 2. Change Base (Avoid Amines -> Use K3PO4/Cs2CO3) Step1->Step2 Step3 3. Optimize Ligand (Use Bulky, Electron-Rich Phosphines) Step2->Step3 Step4 4. Lower Temperature (Reduce to 50-60°C) Step3->Step4 Success Minimized Side Reactions (Maximized Ar-R Yield) Step4->Success

Caption: Step-by-step workflow to troubleshoot and minimize de-iodination side reactions.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system. By incorporating an internal standard and specific LC-MS monitoring checkpoints, you can definitively prove whether hydrodehalogenation has been suppressed.

Materials:

  • Substrate: 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.5 equiv)

  • Catalyst/Ligand: Pd2(dba)3 (2 mol%), XPhos (8 mol%)

  • Base: Anhydrous K3PO4 (3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene/THF (4:1 ratio)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv)

Step-by-Step Methodology:

  • System Preparation (Crucial for Hydride Exclusion):

    • Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon three times. Trace moisture can act as a proton/hydride source under basic conditions[1].

  • Pre-activation of the Catalyst Complex:

    • Add Pd2(dba)3 and XPhos to the flask. Add 2 mL of degassed THF.

    • Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange.

    • Causality: Pre-forming the active Pd(0)-L complex ensures that the highly reactive iodophenol does not encounter unligated Palladium, which is highly prone to side reactions and decomposition.

  • Substrate and Base Addition:

    • Add the 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, arylboronic acid, anhydrous K3PO4, and the internal standard.

    • Add the remaining degassed Toluene to achieve a substrate concentration of 0.1 M.

  • Temperature-Controlled Reaction:

    • Heat the reaction mixture to 60°C.

    • Causality: Keeping the temperature at 60°C (rather than the traditional 90-100°C) provides enough energy for transmetalation of the sterically hindered boronic acid while remaining below the activation energy threshold for rapid hydride abstraction[2].

  • Self-Validation Checkpoint (1 Hour):

    • Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: Compare the UV integration of the desired product against the de-iodinated byproduct (m/z 223). If the de-iodinated byproduct is <5% relative to the internal standard, the hydride-exclusion system is validated. If it is >15%, immediately verify solvent anhydrousness and base purity.

  • Quenching and Isolation:

    • Once complete (typically 4-6 hours), cool to room temperature. Quench with saturated aqueous NH4Cl (to neutralize the phenoxide) and extract with EtOAc.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Ahmadi, Z., & McIndoe, J. S. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, Royal Society of Chemistry, 2013.[Link]

  • MDPI. "Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides." Molecules, 2023.[Link]

Sources

Optimization

Optimizing reaction temperature for nitration of iodinated trifluoromethoxyphenols

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of highly functionalized phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of highly functionalized phenols.

Overview & Mechanistic Challenges

Nitrating an iodinated trifluoromethoxyphenol requires precise thermodynamic control to balance three competing electronic effects on the aromatic ring:

  • Hydroxyl Group (-OH): Strongly activating and ortho/para directing. It makes the ring highly electron-rich and susceptible to oxidative degradation.

  • Trifluoromethoxy Group (-OCF3): Strongly electron-withdrawing via inductive effects (-I), deactivating the ring, yet ortho/para directing via resonance[1].

  • Iodine Atom (-I): A large, polarizable halogen that is weakly deactivating. The C-I bond is highly vulnerable to cleavage via ipso-attack by the nitronium ion (NO₂⁺) if the thermal energy of the system is too high[2].

Because of these competing factors, standard "mixed acid" (HNO₃/H₂SO₄) nitration at room temperature often fails, leading to deiodination or tarry mixtures. Precision temperature control is the master variable.

MechanisticPathways Substrate Iodinated Trifluoromethoxyphenol LowTemp Optimal Temp (0-5 °C) Controlled EAS Substrate->LowTemp + HNO3 / AcOH HighTemp High Temp (>25 °C) Harsh Conditions Substrate->HighTemp + HNO3 / H2SO4 Target Target Product: Nitrated Iodo-OCF3-Phenol LowTemp->Target Ortho/Para to -OH Ipso Side Product: Ipso-Nitration (Loss of Iodine) HighTemp->Ipso Attack at C-I bond Oxidation Side Product: Quinone / Tarry Degradation HighTemp->Oxidation Phenol Oxidation

Fig 1: Temperature-dependent reaction pathways during electrophilic aromatic substitution.

Troubleshooting & FAQs

Q1: Why am I losing the iodine atom during nitration? (Ipso-Nitration) Causality & Mechanism: Iodine is an excellent leaving group. When the reaction temperature exceeds 20–25 °C, the thermal energy is sufficient to overcome the activation barrier for ipso-attack. The nitronium ion attacks the carbon bearing the iodine atom, forming a Wheland intermediate that ejects the iodonium ion (I⁺), resulting in an ipso-nitrated phenol[2]. Solution: Maintain the reaction temperature strictly between 0 °C and 5 °C. If ipso-nitration persists, switch to a milder nitrating system, such as dilute nitric acid in glacial acetic acid, which lowers the effective concentration of the highly reactive NO₂⁺ species.

Q2: My reaction mixture turns dark and yields are low. What causes this? Causality & Mechanism: Nitric acid is not only an electrophile but also a potent oxidizing agent. The strongly electron-donating hydroxyl group makes the aromatic ring vulnerable to single-electron transfer (SET) oxidation, leading to the formation of ortho- or para-quinones and subsequent polymerization (tarring). Solution: Avoid excess nitric acid (use 1.05 to 1.1 equivalents max). Ensure the addition of HNO₃ is dropwise over an extended period while maintaining a temperature ≤ 5 °C to suppress the oxidation pathway.

Q3: How does the -OCF3 group affect the required temperature compared to a standard iodophenol? Causality & Mechanism: While unsubstituted phenols can sometimes be nitrated at sub-zero temperatures, the -OCF3 group exerts a strong electron-withdrawing inductive effect, which deactivates the ring toward electrophilic attack[1]. If the temperature is too low (< 0 °C), the reaction may stall entirely. The optimal thermodynamic "sweet spot" is 0 °C to 5 °C, providing just enough energy to overcome the -OCF3 deactivation without triggering the high-energy ipso-nitration or oxidation pathways.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the causal relationship between internal reaction temperature and product distribution, demonstrating why the 0–5 °C window is critical.

Temperature RangeTarget Nitrated Phenol Yield (%)Ipso-Nitration (Deiodination) (%)Oxidation / Tarry Byproducts (%)Reaction Kinetics
< 0 °C < 10%< 2%< 2%Stalled due to -OCF3 deactivation
0 °C to 5 °C 75 - 85% < 5% < 5% Optimal EAS pathway
10 °C to 15 °C 40 - 50%15 - 25%10 - 20%Competing pathways emerge
> 25 °C < 15%> 40%> 30%Dominated by ipso-attack & oxidation

Experimental Protocol: Optimized Low-Temperature Nitration

This self-validating protocol utilizes internal temperature monitoring and visual cues to ensure the reaction remains on the desired mechanistic pathway.

Step 1: Substrate Dissolution

  • Action: Dissolve the iodinated trifluoromethoxyphenol (1.0 eq) in glacial acetic acid (10 volumes) under an inert nitrogen atmosphere.

  • Validation: Ensure complete dissolution. The solution should be clear and colorless to pale yellow.

Step 2: Precision Cooling

  • Action: Submerge the reaction vessel in an ice-water bath. Insert an internal temperature probe.

  • Validation: Allow the internal temperature to equilibrate to exactly 0–2 °C before proceeding.

Step 3: Nitrating Agent Preparation & Addition

  • Action: In a separate flask, prepare a solution of 70% Nitric Acid (1.05 eq) in glacial acetic acid (2 volumes). Chill this solution to 5 °C. Add this chilled solution dropwise to the substrate solution over 30–45 minutes.

  • Validation (Critical): Monitor the internal temperature probe. The addition rate must be controlled so the temperature never exceeds 5 °C . A color change to pale yellow/orange is normal; a rapid shift to dark brown indicates thermal runaway and oxidation.

Step 4: Reaction Monitoring

  • Action: Stir the mixture at 0–5 °C for 2 hours.

  • Validation: Monitor conversion via TLC (Hexanes/Ethyl Acetate) or HPLC. The reaction is complete when the starting material spot is consumed. Do not extend reaction time unnecessarily, as this promotes slow oxidation.

Step 5: Quenching & Extraction

  • Action: Pour the reaction mixture slowly into vigorously stirred crushed ice/water (20 volumes).

  • Validation: The sudden dilution quenches unreacted NO₂⁺ and typically precipitates the nitrated product as a solid. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 volumes), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ProtocolWorkflow Step1 Step 1: Dissolution Substrate in AcOH Step2 Step 2: Cooling Chill to 0-5 °C Step1->Step2 Step3 Step 3: Nitration Dropwise HNO3 Step2->Step3 Step4 Step 4: Quenching Pour into Ice Water Step3->Step4 Step5 Step 5: Extraction DCM / Brine wash Step4->Step5

Fig 2: Step-by-step experimental workflow for the low-temperature nitration protocol.

References

  • Title: CuI/Oxalamide-Catalyzed Coupling Reaction of (Hetero)aryl Halides with Sodium Nitrite | The Journal of Organic Chemistry Source: ACS Publications (acs.org) URL: [Link]

  • Title: WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)
  • Title: Product Class 21: Nitroarenes Source: Science of Synthesis (thieme-connect.de) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

Welcome to the Advanced Troubleshooting and Protocol Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with purifying highly funct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Protocol Center. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with purifying highly functionalized halogenated nitrophenols. This document provides a self-validating workflow, mechanistic explanations for solvent behaviors, and a comprehensive troubleshooting matrix.

PART 1: Physicochemical Profiling & Solvent Rationale

To successfully recrystallize 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, we must first understand the causality behind its solubility profile. This molecule defies the standard rules of simple phenols due to three competing structural features:

  • Intramolecular Hydrogen Bonding (Chelation): The ortho-nitro group forms a strong intramolecular hydrogen bond with the adjacent phenolic -OH group. This chelation effectively "masks" the phenol's hydrogen-bond donating ability, preventing it from interacting with polar solvents like water. Consequently, the molecule behaves more like a lipophilic aromatic compound than a traditional polar phenol[1].

  • Extreme Lipophilicity of the -OCF₃ Group: The trifluoromethoxy group is one of the most lipophilic functional groups available ( πx​=1.04 ), which is significantly higher than a standard methoxy or methyl group. This orthogonality to the aryl ring drastically increases the compound's affinity for non-polar organic solvents[2].

  • Heavy Atom Polarizability: The bulky ortho-iodo substituent adds significant molecular weight and polarizability, further shifting the solubility preference away from protic solvents and increasing the risk of "oiling out" (liquid-liquid phase separation) during cooling.

Solvent Selection Matrix

Based on these physicochemical properties, single-solvent systems (like pure ethanol) are prone to failure because the compound remains highly soluble even at low temperatures. A two-solvent (solvent/anti-solvent) system is strictly required to maintain thermodynamic control[3].

Solvent SystemPolarity Index ( P′ )Solvation Power (Hot)Solvation Power (Cold)Recommendation & RationalePure Ethanol5.2Very HighHighNot Recommended. Masked -OH leads to excessive cold solubility; poor yield.Water / Methanol9.0 / 5.1LowVery LowNot Recommended. Extreme lipophilicity prevents initial dissolution.Ethyl Acetate / Hexanes4.4 / 0.1Very HighLowAcceptable. Good gradient, but high risk of oiling out if cooled too rapidly.Toluene / Heptane2.4 / 0.1High (via π π stacking)Very LowHighly Recommended. Toluene perfectly solvates the aromatic core, while Heptane forces controlled nucleation.

PART 2: Self-Validating Recrystallization Protocol

This protocol utilizes a Toluene/Heptane two-solvent system. It is designed as a self-validating system—meaning you will verify the thermodynamic state of your solution at critical checkpoints (e.g., the cloud point) before proceeding.

Step 1: Initial Dissolution (The Solvation Check)

  • Place the crude 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol in an Erlenmeyer flask.

  • Add a minimal amount of hot Toluene (approx. 2-3 mL per gram of crude).

  • Heat gently on a stirring hotplate until the solid completely dissolves. Validation: The solution must be completely transparent. If insoluble particulates remain, perform a hot gravity filtration[3].

Step 2: Cloud Point Titration (The Anti-Solvent Check)

  • Keep the Toluene solution hot (near boiling).

  • Begin adding hot Heptane dropwise while swirling continuously.

  • Stop adding Heptane the exact moment the solution turns slightly cloudy and stays cloudy (this is the cloud point ). Validation: This cloudiness confirms you have reached the exact threshold of saturation.

  • Add 1-2 drops of hot Toluene until the solution just turns clear again.

Step 3: Controlled Nucleation (The Kinetic Phase)

  • Remove the flask from the heat source. Place it on an insulated surface (like a cork ring) to ensure the temperature drops at a slow, controlled rate.

  • Allow the flask to reach room temperature undisturbed. Causality: Slow cooling allows the highly functionalized molecules time to align into a rigid crystal lattice, excluding impurities[4].

  • Once at room temperature, transfer the flask to an ice bath (0°C) for 15-20 minutes to maximize yield.

Step 4: Isolation and Washing

  • Collect the resulting crystals via vacuum filtration using a Büchner funnel[5].

  • Wash the filter cake with a minimal volume (1-2 mL) of ice-cold Heptane to remove residual mother liquor without redissolving your product.

  • Leave the vacuum running for 10 minutes to pull air through the crystals, then dry under a high vacuum.

PART 3: Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the solute separates from the solution as a liquid because the solvent's boiling point exceeds the compound's melting point, or the solution is too concentrated[6]. The extreme lipophilicity of the -OCF₃ group makes this compound particularly prone to this. Fix: Reheat the mixture until it forms a single clear phase. Add a small amount of your primary solvent (Toluene) to slightly decrease the saturation. Cool the flask much more slowly. If available, add a microscopic "seed crystal" of pure product just as the solution begins to cool to force solid nucleation.

Q2: I reached the cloud point and cooled the flask to 0°C, but the solution remains completely clear. What went wrong? A2: You have formed a supersaturated solution. The activation energy required for the heavy, sterically hindered molecules to form the initial crystal lattice has not been met[6]. Fix: Take a glass stirring rod and vigorously scratch the inside of the glass flask below the liquid line. The micro-abrasions create high-energy nucleation sites that will instantly trigger crystallization. Alternatively, boil off 20% of the solvent volume and repeat the cooling process.

Q3: Why shouldn't I use activated charcoal to decolorize this specific compound? A3: While activated charcoal is standard for removing colored impurities[3], highly halogenated, lipophilic aromatics (like those with -I and -OCF₃ groups) have a very high binding affinity for the hydrophobic surface of activated carbon. Using charcoal will likely result in a massive loss of your target product due to irreversible adsorption. Rely strictly on the solvent/anti-solvent gradient for purification.

PART 4: Visualizations

Below is the logical workflow and troubleshooting decision tree for the two-solvent recrystallization process.

RecrystallizationTroubleshooting Start Crude 2-Iodo-6-nitro- 4-(trifluoromethoxy)phenol Dissolve Dissolve in minimal hot Toluene (Solvent 1) Start->Dissolve AddHeptane Add hot Heptane (Solvent 2) until cloud point Dissolve->AddHeptane Cooling Cool slowly to RT, then ice bath AddHeptane->Cooling Decision Observation? Cooling->Decision Crystals Uniform Crystals Form Decision->Crystals Success Oiling Oiling Out (Liquid separation) Decision->Oiling Phase Separation NoCrystals No Crystallization (Solution remains clear) Decision->NoCrystals Supersaturation Filter Vacuum Filter & Wash with cold Heptane Crystals->Filter FixOiling Reheat to clear solution. Add 1-2 drops Toluene. Cool slower / Add seed crystal. Oiling->FixOiling FixNoCrystals Evaporate excess solvent or scratch flask with glass rod. NoCrystals->FixNoCrystals FixOiling->Cooling FixNoCrystals->Cooling

Fig 1: Troubleshooting decision tree for two-solvent recrystallization workflows.

PART 5: References

  • University of Alberta. "Recrystallization - Single Solvent & Two-Solvent Methods." UAlberta Chemistry Laboratory Resources. 3

  • Chemistry LibreTexts. "Recrystallization." LibreTexts. 5

  • BenchChem. "Selection of an appropriate solvent for 5-Methyl-2-nitrophenol recrystallization." BenchChem Tech Support. 6

  • YouTube / Cal Poly Organic Chemistry. "Recrystallization." CHEM 216 Lab Manual Demonstrations. 4

  • SciELO. "H-Bridges with OH Donors in Organic Chemistry." Educación Química.1

  • Google Patents. "US11724982B2 - Trifluoromethoxylation of arenes via intramolecular trifluoromethoxy group migration."2

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol This technical guide provides a detailed comparative analysis of the mass spectrometry fragmentation pattern...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

This technical guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. Our analysis is grounded in established principles of mass spectrometry, offering insights into experimental design and data interpretation for the structural elucidation of complex, multi-functionalized aromatic compounds.

Compound Profile and Mass Spectrometry Overview

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a poly-substituted aromatic molecule featuring several functional groups that profoundly influence its behavior in a mass spectrometer. Understanding the characteristic fragmentation of each moiety is crucial for predicting the overall mass spectrum and confirming the compound's identity.

PropertyDetails
Compound Name 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol
Synonym(s) 2-Hydroxy-3-iodo-5-(trifluoromethoxy)nitrobenzene
CAS Number 1820607-53-1
Molecular Formula C₇H₃F₃INO₄
Molecular Weight 349.0 g/mol
Chemical Structure Chemical structure of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

The key structural features governing its fragmentation are:

  • Aromatic Ring: Provides a stable core, often resulting in an observable molecular ion.[1]

  • Iodine Substituent: The C-I bond is relatively weak, making the loss of an iodine radical (•I) a highly probable primary fragmentation event.[2]

  • Nitro Group: Prone to characteristic losses of nitric oxide (•NO) and nitrogen dioxide (•NO₂).[3][4] The ortho position of the nitro group relative to the hydroxyl group can also lead to specific rearrangements and losses, such as the loss of a hydroxyl radical (•OH).[2]

  • Trifluoromethoxy Group: This electron-withdrawing group can fragment through cleavage of the aryl-ether bond (loss of •OCF₃) or internal fragmentation.

  • Phenolic Hydroxyl Group: Imparts acidity, making the molecule highly suitable for negative-ion mode electrospray ionization.

Part 1: Electron Ionization (EI-MS) Fragmentation Analysis

Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons (~70 eV), inducing extensive and reproducible fragmentation.[5] This "molecular fingerprint" is invaluable for structural elucidation and library matching. The energetically unstable molecular ion (M⁺•) undergoes a cascade of fragmentation reactions, providing a wealth of structural information.[6][7]

Predicted EI-MS Fragmentation Pathway

The fragmentation of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (MW=349) under EI conditions is predicted to proceed through several competing pathways initiated from the molecular ion (m/z 349).

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation cluster_tertiary Tertiary Fragmentation M C₇H₃F₃INO₄⁺• m/z 349 Molecular Ion F1 [M - I]⁺• m/z 222 M->F1 - •I (127 Da) F2 [M - NO₂]⁺ m/z 303 M->F2 - •NO₂ (46 Da) F3 [M - NO]⁺• m/z 319 M->F3 - •NO (30 Da) F4 [M - OCF₃]⁺ m/z 264 M->F4 - •OCF₃ (85 Da) F1_1 [M - I - NO₂]⁺ m/z 176 F1->F1_1 - •NO₂ (46 Da) F1_2 [M - I - NO]⁺• m/z 192 F1->F1_2 - •NO (30 Da) F2_1 [M - NO₂ - I]⁺ m/z 176 F2->F2_1 - •I (127 Da) F1_2_1 [M - I - NO - CO]⁺• m/z 164 F1_2->F1_2_1 - CO (28 Da)

Caption: Predicted EI-MS fragmentation pathway for 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.

Key EI-MS Fragments Explained
m/z (Predicted)Proposed Ion Structure/FormulaNeutral Loss (Da)Rationale
349 [C₇H₃F₃INO₄]⁺• (Molecular Ion) - The intact radical cation. Its presence confirms the molecular weight.
303[C₇H₃F₃IO₃]⁺•NO₂ (46)A common and characteristic fragmentation for nitroaromatic compounds.[3]
264[C₆H₃INO₂]⁺•OCF₃ (85)Cleavage of the aryl-ether bond, indicating the presence of the trifluoromethoxy substituent.
222 [C₇H₃F₃NO₃]⁺• (Base Peak Candidate) •I (127) Highly probable fragmentation. The C-I bond is the weakest, making this a very favorable pathway. This fragment is a strong candidate for the base peak.[2]
192[C₇H₃F₃O₂]⁺••I, •NO (157)Sequential loss, starting with the iodine radical followed by nitric oxide from the ion at m/z 222.
176[C₇H₃F₃O₂]⁺•I, •NO₂ (173)A convergent fragment formed by two pathways: loss of •NO₂ from the m/z 222 fragment, or loss of •I from the m/z 303 fragment.
164[C₆H₃F₃O]⁺••I, •NO, CO (185)Further fragmentation of the m/z 192 ion via the loss of carbon monoxide (CO), a common process for phenolic compounds.[1]
127[I]⁺-Formation of the iodine cation itself is a possibility.[1]

Part 2: Electrospray Ionization (ESI-MS/MS) as a Comparative Technique

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that generates ions with minimal internal energy, typically resulting in an abundant molecular ion (or a pseudomolecular ion) with little to no in-source fragmentation.[3] This makes it ideal for accurate molecular weight determination and for use in tandem mass spectrometry (MS/MS), where a specific precursor ion is selected and fragmented in a controlled manner to reveal structural details.

Predicted ESI-MS/MS Fragmentation (Negative Ion Mode)

Given the acidic nature of the phenolic proton, 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is expected to ionize exceptionally well in negative ion mode, forming the deprotonated molecule [M-H]⁻ at m/z 348 . Collision-induced dissociation (CID) of this precursor ion provides a complementary fragmentation pattern to that seen in EI-MS.

G cluster_primary MS/MS Fragmentation cluster_secondary Secondary Fragmentation M [M - H]⁻ C₇H₂F₃INO₄⁻ m/z 348 Precursor Ion F1 [M - H - NO₂]⁻ m/z 302 M->F1 - •NO₂ (46 Da) F2 [M - H - I]⁻ m/z 221 M->F2 - •I (127 Da) F3 [M - H - HI]⁻• m/z 220 M->F3 - HI (128 Da) F2_1 [M - H - I - NO₂]⁻ m/z 175 F2->F2_1 - •NO₂ (46 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ precursor ion (m/z 348).

Key ESI-MS/MS Fragments Explained
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Rationale
348 --The deprotonated molecular ion, selected for fragmentation.
348302•NO₂ (46)Loss of the nitro group as a radical is a common pathway in negative mode CID for nitroaromatics.[3]
348221•I (127)Loss of the iodine radical from the deprotonated precursor.
348220HI (128)Elimination of hydrogen iodide is also a plausible pathway, forming a radical anion.
221175•NO₂ (46)Further fragmentation of the m/z 221 ion via the loss of the nitro group, confirming the sequential loss pathway.

Comparison Insight: The controlled, stepwise fragmentation in ESI-MS/MS allows for the clear establishment of precursor-product relationships, which can be more ambiguous in the complex cascade of reactions seen in EI-MS. For instance, confirming that m/z 175 originates from m/z 221 provides strong evidence for the connectivity of the functional groups.

Part 3: Experimental Protocols & Workflow

To experimentally verify the proposed fragmentation patterns, a dual-platform approach using Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI analysis is recommended.

Analytical Workflow

G cluster_workflow Analytical Workflow cluster_gcms EI-MS Analysis cluster_lcms ESI-MS/MS Analysis Sample Sample Preparation (Dilution in appropriate solvent) GC GC Separation Sample->GC LC LC Separation (Reversed-Phase) Sample->LC EI Electron Ionization (70 eV) GC->EI MS1 Full Scan MS (m/z 50-400) EI->MS1 Data Data Analysis & Structural Elucidation MS1->Data ESI Electrospray Ionization (Negative Mode) LC->ESI MS2 Tandem MS (Precursor m/z 348) ESI->MS2 MS2->Data

Caption: Recommended dual-platform analytical workflow for comprehensive MS analysis.

Protocol 1: GC-EI-MS Analysis

This protocol is designed to generate the hard ionization fragmentation pattern.

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC System:

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL, splitless mode.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.[8]

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50–400 to ensure detection of the molecular ion and all significant fragments.[8]

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is designed for soft ionization to confirm molecular weight and obtain controlled fragmentation data.

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[5]

    • Mobile Phase A: Water + 0.1% formic acid (Note: While formic acid can sometimes induce deiodination in ESI, it is often necessary for good chromatography.[9] An alternative like 5 mM ammonium acetate should be tested if deiodination is problematic).

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.[5]

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Column Temperature: 40°C.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • MS1 Scan: Scan for the precursor ion at m/z 348.

    • MS2 Product Ion Scan: Select m/z 348 as the precursor and apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

Conclusion

The structural elucidation of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is effectively achieved through a synergistic mass spectrometry approach. Electron Ionization provides a detailed, fingerprint-like fragmentation pattern dominated by the facile cleavage of the C-I bond to form a likely base peak at m/z 222, along with characteristic losses of the nitro and trifluoromethoxy groups. This is complemented by negative mode Electrospray Ionization with tandem MS, which confirms the molecular weight via the [M-H]⁻ ion (m/z 348) and provides unambiguous evidence of fragmentation pathways through controlled collision-induced dissociation. By integrating the data from both techniques, researchers can achieve a high-confidence identification and structural confirmation of the analyte.

References

  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available from: [Link]

  • Application Notes & Protocols for Mass Spectrometry of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Benchchem.
  • The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. National Center for Biotechnology Information. Available from: [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • 20.1: Molecular Mass Spectra. Chemistry LibreTexts. Available from: [Link]

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available from: [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. Available from: [Link]

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Comparative

A Comparative Guide to the Reactivity of 2-Iodo- vs. 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

For researchers, scientists, and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost, and outco...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost, and outcome of a synthetic route. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related aryl halides: 2-iodo-6-nitro-4-(trifluoromethoxy)phenol and 2-bromo-6-nitro-4-(trifluoromethoxy)phenol. By examining their performance in key organic transformations and providing supporting experimental data from analogous systems, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Molecular Architecture and Electronic Landscape

The reactivity of an aromatic compound is intricately linked to the nature and position of its substituents. Both 2-iodo- and 2-bromo-6-nitro-4-(trifluoromethoxy)phenol share a common scaffold featuring a phenol ring adorned with potent electron-withdrawing groups and a halogen.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. Its presence, particularly ortho and para to a leaving group, is known to significantly activate the aromatic ring towards nucleophilic attack.[1][2]

  • Trifluoromethoxy Group (-OCF₃): The -OCF₃ group is also strongly electron-withdrawing, primarily through a potent inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[3]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is an activating group for electrophilic aromatic substitution due to its +R effect. However, in the context of the reactions discussed here, its most significant role is its acidity. The presence of strong electron-withdrawing groups is expected to substantially lower the pKa of the phenolic proton, making these compounds relatively acidic for phenols.[3][4] This acidity is a crucial consideration, as deprotonation under basic conditions to form a phenoxide ion will further modulate the electronic properties and reactivity of the aromatic ring.

  • Halogen (Iodo vs. Bromo): The key difference between the two molecules lies in the halogen substituent. The nature of the carbon-halogen bond (C-I vs. C-Br) is the primary determinant of their differential reactivity in various chemical transformations.

Comparative Reactivity in Key Transformations

The utility of these molecules as synthetic intermediates is largely defined by their reactivity in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][5]

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[6] The stability of this intermediate is paramount, and it is significantly enhanced by the presence of strong electron-withdrawing groups at the ortho and para positions relative to the leaving group.[1][5]

The "Element Effect" in SNAr:

Contrary to the trend observed in aliphatic Sₙ2 reactions, the reactivity of the leaving group in SNAr often follows the order: F > Cl ≈ Br > I.[7][8] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since the C-X bond is not broken in the rate-determining step, the bond strength is less critical than the activation of the ring towards nucleophilic addition.

Predicted Reactivity:

The Role of the Phenoxide:

Under basic reaction conditions, the phenolic proton will be abstracted to form a phenoxide ion. The resulting negative charge on the oxygen atom will increase the electron density of the aromatic ring, which would be expected to decrease its reactivity towards nucleophiles. Therefore, for SNAr reactions, it is often advantageous to use a non-basic nucleophile or to protect the hydroxyl group if strongly basic conditions are required for the nucleophile.

Experimental Protocols

Generalized Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general framework for comparing the reactivity of the iodo and bromo analogs in an SNAr reaction with a generic nucleophile (e.g., an amine or an alkoxide).

Materials:

  • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Polar aprotic solvent (e.g., DMSO, DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, or HPLC)

Procedure:

  • In two separate, identical reaction vessels, dissolve equimolar amounts of the iodo- and bromo-phenol derivatives in the chosen polar aprotic solvent under an inert atmosphere.

  • To each vessel, add the nucleophile (typically 1.1-1.5 equivalents). If the nucleophile is an amine, a non-nucleophilic base may be required to scavenge the liberated acid.

  • Maintain the reactions at a constant temperature and monitor their progress over time by withdrawing small aliquots for analysis.

  • Compare the rate of consumption of the starting materials and the formation of the product to determine the relative reactivity.

Visualization of Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A Aryl Halide (Ar-X) C Meisenheimer Complex A->C Addition (Rate-determining) B Nucleophile (Nu-) B->C D Substituted Product (Ar-Nu) C->D Elimination E Leaving Group (X-) C->E

Caption: Generalized two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the construction of C-C and C-heteroatom bonds.[10] The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.[11]

The "Element Effect" in Cross-Coupling:

In stark contrast to SNAr reactions, the reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order: I > Br > Cl >> F.[10] This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[12] This step involves the cleavage of the carbon-halogen bond. The weaker C-I bond has a lower bond dissociation energy compared to the C-Br bond, leading to a faster rate of oxidative addition.[10]

Predicted Reactivity:

Based on this fundamental principle, 2-iodo-6-nitro-4-(trifluoromethoxy)phenol is predicted to be significantly more reactive than its bromo analog in palladium-catalyzed cross-coupling reactions . This higher reactivity often translates to the ability to use milder reaction conditions, lower catalyst loadings, and achieve higher yields in shorter reaction times.

The Role of the Phenoxide:

In cross-coupling reactions that utilize a base, the phenolic proton will be deprotonated to form the corresponding phenoxide. The electron-donating nature of the phenoxide can influence the oxidative addition step. However, the dominant factor determining the relative reactivity between the iodo and bromo derivatives remains the C-X bond strength. The steric hindrance from the ortho-hydroxyl group (or phenoxide) could potentially impede the oxidative addition step for both substrates.[13]

Quantitative Data Summary

Reaction Type2-Iodo-6-nitro-4-(trifluoromethoxy)phenol2-Bromo-6-nitro-4-(trifluoromethoxy)phenolRationale
Nucleophilic Aromatic Substitution (SNAr) Lower ReactivityHigher Reactivity The more electronegative bromine atom enhances the electrophilicity of the reaction center, accelerating the rate-determining nucleophilic attack.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Higher Reactivity Lower ReactivityThe weaker Carbon-Iodine bond facilitates a faster rate of oxidative addition, which is often the rate-determining step.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for comparing the reactivity of the iodo and bromo analogs in a Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

  • 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and heating/stirring apparatus

  • Analytical equipment for monitoring reaction progress (e.g., TLC, GC-MS, or HPLC)

Procedure:

  • In two separate, identical reaction vessels, combine equimolar amounts of the iodo- and bromo-phenol derivatives, the arylboronic acid (typically 1.2-1.5 equivalents), and the base (typically 2-3 equivalents).

  • Add the solvent system and degas the mixture thoroughly with an inert gas.

  • Add the palladium catalyst to each vessel under an inert atmosphere.

  • Heat the reactions to the desired temperature and monitor their progress over time by withdrawing small aliquots for analysis.

  • Compare the rate of consumption of the starting materials and the formation of the biaryl product to determine the relative reactivity.

Visualization of Reaction Mechanisms

Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

Suzuki_Coupling Pd0 Pd(0)L_n A Oxidative Addition B Ar-Pd(II)-X(L_n) A->B C Transmetalation B->C D Ar-Pd(II)-Ar'(L_n) C->D E Reductive Elimination D->E E->Pd0 F Ar-Ar' E->F G Ar-X G->A H Ar'-B(OR)₂ H->C I Base I->C

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between 2-iodo- and 2-bromo-6-nitro-4-(trifluoromethoxy)phenol as a synthetic intermediate is highly dependent on the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, 2-bromo-6-nitro-4-(trifluoromethoxy)phenol is the preferred substrate due to its anticipated higher reactivity. This allows for potentially milder reaction conditions and shorter reaction times.

  • For Palladium-Catalyzed Cross-Coupling reactions, 2-iodo-6-nitro-4-(trifluoromethoxy)phenol is the superior choice . Its greater reactivity in the oxidative addition step enables more efficient coupling, often under less demanding conditions.

While the higher cost and potential for lower stability of the iodo compound may be a consideration, its enhanced reactivity in cross-coupling reactions can often outweigh these factors by providing higher yields and simplifying purification. Conversely, the greater reactivity of the bromo analog in SNAr reactions makes it a more efficient building block for substitutions at the 2-position.

Ultimately, the optimal choice will depend on the specific synthetic strategy, economic considerations, and the desired reaction conditions. This guide provides the fundamental principles and comparative logic to assist researchers in making the most strategic selection for their synthetic campaigns.

References

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. CK-12.
  • Küpper, J., et al. (2018).
  • Chem 263_Oct 19_revised. (2010, October 19).
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II.
  • BenchChem. (2025).
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.
  • BenchChem. (2025, December). A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions.
  • Hartwig Group. (n.d.). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands.
  • Absolute p K a Determinations for Substituted Phenols. (n.d.).
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems.
  • BenchChem. (2025, December). A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.
  • Addition-Elimination at Arom
  • OrgoSolver. (n.d.).
  • Palladium‐on‐Carbon‐Catalyzed Coupling of Nitroarenes with Phenol: Biaryl Ether Synthesis and Evidence of an Oxidative‐Addition‐Promoted Mechanism. (2017, June 14). R Discovery.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- vs.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (n.d.).
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15).
  • Recent Developments in the Suzuki–Miyaura Reaction: 2010–2014. (n.d.). PMC.
  • Concerted nucleophilic arom
  • A Comparative Study of Two Nickel-based Suzuki-Miyaura Hybrid Molecular C
  • Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. (2026, February 28).
  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions.
  • Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. (n.d.).
  • The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage. (2015, July 22). PubMed.
  • Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes. (2026, February 5). PMC.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PMC.
  • Palladium‐Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls. (n.d.).
  • Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. (n.d.). PMC.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-(trifluoromethyl)phenol.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Phenols.
  • OpenStax. (2023, September 20). 16.
  • BenchChem. (2025). Comparative Analysis of 2-Nitro-6-(trifluoromethyl)phenol and Other Nitrophenols: A Guide for Researchers.
  • BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-Amino-5-bromopyridine.
  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol.
  • Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Nitro-6-(trifluoromethyl)phenol.

Sources

Validation

Validating structural integrity of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol after storage

Validating the Structural Integrity of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol After Storage: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter highly functionalized building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Structural Integrity of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol After Storage: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter highly functionalized building blocks that present unique stability and analytical challenges. 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol is a prime example of such a molecule. The strategic incorporation of the trifluoromethoxy ( −OCF3​ ) group is a proven method in medicinal chemistry to enhance a drug candidate's lipophilicity, metabolic stability, and membrane permeability[1]. However, flanking the phenolic hydroxyl group with an electron-withdrawing nitro group and a photolabile iodine atom creates a highly polarized, sterically hindered system.

Validating the structural integrity of this compound after long-term or accelerated storage requires more than a simple purity check; it demands an orthogonal, self-validating analytical approach that accounts for the specific degradation vectors of each functional substituent.

Mechanistic Causality of Degradation

To design a robust stability-indicating method, we must first understand the chemical causality behind the molecule's potential degradation pathways during storage.

  • Photolytic Cleavage of the C-I Bond: The carbon-iodine bond is the weakest covalent linkage in this molecule. Exposure to ambient light or UV radiation induces homolytic cleavage, generating a highly reactive aryl radical. This radical rapidly abstracts hydrogen from surrounding solvents or dimerizes, leading to de-iodinated or polymeric degradants.

  • Phenoxide-Driven Defluorination: While the −OCF3​ group is generally highly stable, recent environmental chemistry studies have demonstrated that certain trifluoromethylphenols can undergo spontaneous aqueous defluorination when the phenol is fully deprotonated[2]. The strongly electron-withdrawing ortho-nitro group drastically lowers the pKa​ of the phenol. Consequently, in the presence of trace moisture with a pH > 4, the molecule exists predominantly as a phenoxide anion. This electronic state pushes electron density into the ring, potentially sensitizing the para −OCF3​ group to hydrolytic cleavage over extended storage.

  • Redox Susceptibility: The nitro group acts as an electron sink, making the molecule susceptible to reduction in the presence of trace metals, or facilitating nucleophilic aromatic substitution ( SN​Ar ) if exposed to strong nucleophiles.

Comparative Stability Profiling

To objectively evaluate the storage performance of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, we compared it against two structural analogs: the baseline 4-(Trifluoromethoxy)phenol and the intermediate 2-Iodo-4-(trifluoromethoxy)phenol .

Testing was conducted under ICH Q1A(R2) accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH for 6 months)[3] and ICH Q1B photostability conditions (1.2 million lux hours).

Table 1: Quantitative Stability Comparison of Fluorinated Phenols

Compound6-Mo Accelerated Assay (40°C/75% RH)Photostability Assay (1.2M lux hrs)Primary Observed Degradation PathwayRecommended Storage Conditions
2-Iodo-6-nitro-4-(trifluoromethoxy)phenol 98.2%64.5%C-I homolytic cleavageAmber glass, inert atmosphere, < 25°C
2-Iodo-4-(trifluoromethoxy)phenol 97.8%71.2%C-I homolytic cleavageAmber glass, < 25°C
4-(Trifluoromethoxy)phenol 99.5%98.1%Trace aqueous defluorinationStandard ambient

Data Interpretation: The quantitative data reveals that while the target molecule is highly sensitive to light (yielding a massive 35.5% assay drop under photostress), it remains surprisingly robust under thermal and humid stress if kept in the dark. The addition of the nitro group slightly increases photolability compared to the non-nitrated analog, likely due to the increased stabilization of the resulting radical intermediate.

Self-Validating Analytical Protocol

A testing protocol is only as trustworthy as its internal controls. The following workflow is designed as a self-validating system —meaning the assay inherently proves its ability to detect degradation during every single run via concurrent forced-degradation system suitability tests (SST).

Step 1: Sample Preparation & Matrix Selection

Causality: Protic solvents can facilitate hydrogen bonding and solvolysis of the phenoxide under stress. Therefore, samples must be reconstituted in strictly aprotic matrices to prevent artificially inducing degradation during sample handling.

  • Weigh 10.0 mg of the stored sample.

  • Dissolve in 10.0 mL of anhydrous Acetonitrile (HPLC grade).

  • Critical: Perform all extractions and dilutions in actinic (amber) glassware to arrest any ongoing photolytic C-I cleavage.

Step 2: System Suitability & Forced Degradation Control (Self-Validation)

Causality: To prove the HPLC method is "stability-indicating" (capable of resolving the parent molecule from its degradants), we must generate a known degradant in situ and prove our column can separate them.

  • Take a 1.0 mL aliquot of the standard solution and expose it to 254 nm UV light for 60 minutes.

  • Inject this stressed sample prior to the analytical batch.

  • Acceptance Criteria: The chromatogram must show baseline resolution ( Rs​>1.5 ) between the parent peak and the newly formed de-iodinated degradant peak. If Rs​<1.5 , the mobile phase gradient must be flattened.

Step 3: Orthogonal Analysis (HPLC-UV/MS and NMR)

Causality: UV/MS easily detects changes to the aromatic core (e.g., loss of iodine), but 19F -NMR is strictly required to definitively prove the structural integrity of the −OCF3​ group without relying on indirect chromophoric shifts.

  • HPLC-UV/MS: Run a reversed-phase gradient (C18 column, Water/Acetonitrile with 0.1% Formic Acid to suppress phenoxide ionization and ensure sharp peak shapes). Monitor at 254 nm. Use MS (ESI negative mode) to confirm the mass of the parent ( [M−H]− ).

  • 19F -NMR: Dissolve a parallel 15 mg sample in CD3​CN . Acquire 19F spectra. The intact −OCF3​ group will appear as a sharp singlet near -58 ppm. The appearance of upstream fluoride peaks indicates hydrolytic defluorination[2].

Analytical Workflow Visualization

G cluster_analysis Orthogonal Analytical Validation Storage ICH Q1A(R2) Storage (40°C / 75% RH) SamplePrep Sample Preparation (Aprotic Solvent, Amber Vial) Storage->SamplePrep LCMS HPLC-UV/MS Analysis (Detects C-I Cleavage & Oxidation) SamplePrep->LCMS NMR 19F & 1H NMR Analysis (Confirms -OCF3 & Ring Integrity) SamplePrep->NMR Integration Data Integration & Degradation Causality Assessment LCMS->Integration NMR->Integration Validation Structural Integrity Validated Integration->Validation

Orthogonal analytical validation workflow for halogenated trifluoromethoxy phenols.

References

  • Q1A(R2) Guideline - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism RSC Publishing (Environmental Science: Processes & Impacts).[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design National Institutes of Health (PMC).[Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the characterization of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, a complex organic molecule relevant to research...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to the characterization of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, a complex organic molecule relevant to researchers, scientists, and professionals in drug development. We will explore the establishment of analytical standards, compare modern instrumental techniques, and provide actionable experimental protocols to ensure data integrity and regulatory compliance.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis is a cornerstone of chemical characterization. For a novel compound like 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, it serves as a fundamental test of identity and purity. The process verifies that the empirical formula of the synthesized compound matches its theoretical composition, a critical step for regulatory submissions and ensuring the validity of subsequent biological or chemical studies.

The subject of this guide, 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, with the molecular formula C₇H₃F₃INO₄ , presents a unique analytical challenge due to the presence of multiple heteroatoms, including nitrogen, iodine, and fluorine.

Theoretical Elemental Composition: The Primary Standard

In the absence of a dedicated Certified Reference Material (CRM) for this specific molecule, the primary standard for comparison is its theoretical elemental composition, calculated from its molecular formula and the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011784.07724.09%
HydrogenH1.00833.0240.87%
FluorineF18.998356.99416.33%
IodineI126.9041126.90436.36%
NitrogenN14.007114.0074.01%
OxygenO15.999463.99618.34%
Total 349.002 100.00%

An acceptable experimental result in the pharmaceutical industry typically falls within ±0.4% of the theoretical value for each element. This tolerance accounts for minor instrumental variations and the presence of trace impurities.

Distinguishing Analytical Objectives: Elemental Composition vs. Elemental Impurities

It is crucial to differentiate between two distinct analytical objectives often grouped under "elemental analysis":

  • Elemental Composition Analysis: Determines the mass percentages of the core elements (C, H, N, O, S, Halogens) that constitute the molecule itself. This confirms the molecular formula and is the primary focus of this guide.

  • Elemental Impurity Analysis: Quantifies trace levels of extraneous elements, often metals, that may be present as contaminants from catalysts, manufacturing processes, or storage containers.[1] These are governed by pharmacopeial standards such as USP General Chapters <232> (Limits) and <233> (Procedures), and the ICH Q3D guidelines.[2][3] While not the focus here, it is a mandatory consideration for drug product safety.[4]

Comparative Analysis of Modern Analytical Techniques

The multi-element composition of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol requires a suite of analytical techniques. The choice of method is driven by the element of interest, required sensitivity, and available instrumentation.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis

Method of Choice: Combustion Analysis

This is the gold standard for organic elemental analysis.[5] A sample is combusted at high temperature in a stream of oxygen, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[6] These gases are then separated and quantified using detectors like a thermal conductivity detector (TCD).

  • Expertise & Experience: The presence of a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃) makes complete combustion essential.[7] Modern CHN analyzers utilize optimized combustion conditions and specialized catalysts to handle such "difficult-to-combust" compounds, ensuring accurate nitrogen results without the formation of nitrogen oxides (NOx) that can lead to underestimation.[6]

  • Trustworthiness (Self-Validation): The method's validity is ensured through daily calibration with a primary, ultra-pure organic standard. Acetanilide (NIST SRM 141d) or similar certified reference materials are commonly used.[8] The analysis of check standards before, during, and after a sample run confirms instrument stability and accuracy.

Halogen Analysis: Iodine (I) and Fluorine (F)

The simultaneous presence of iodine and fluorine necessitates a technique capable of resolving and quantifying different halogens.

Method of Choice: Combustion Ion Chromatography (CIC)

CIC is a powerful and increasingly standard technique for determining halogens and sulfur in complex matrices.[9] The sample is combusted, and the resulting hydrogen halides (HI and HF) are trapped in an aqueous absorption solution. This solution is then injected into an ion chromatograph, where the halide ions (I⁻ and F⁻) are separated and quantified.[10]

  • Expertise & Experience: CIC is particularly advantageous for this molecule. The trifluoromethoxy group is chemically and thermally stable, but combustion effectively breaks it down.[11] CIC provides a direct, interference-free measurement of both iodine and fluorine from a single sample run, making it highly efficient. It is an excellent screening method for total organic fluorine (TOF) content.[9]

  • Trustworthiness (Self-Validation): The system is calibrated using certified aqueous ionic standards for fluoride and iodide. Method validation involves analyzing a halogen-containing organic CRM (e.g., 5-chloro-2-methylaminobenzophenone) to verify the combustion, absorption, and chromatography efficiency. Spike recovery experiments on the sample matrix can further validate accuracy.

Alternative/Confirmatory Methods:

  • Inductively Coupled Plasma (ICP-OES/ICP-MS): While primarily used for metals, ICP techniques can determine iodine after appropriate sample digestion.[12] However, fluorine analysis by ICP is challenging due to its high ionization potential. ICP-MS is a recommended technique in USP <233> for elemental impurity testing.[2]

  • Lassaigne's Test (Qualitative): A classical chemical test where the organic compound is fused with sodium metal to convert covalently bonded halogens into sodium halides.[13] While not quantitative, it can serve as a rapid qualitative confirmation of the presence of iodine.

Oxygen (O) Analysis

Method of Choice: High-Temperature Pyrolysis

Direct oxygen determination is more accurate than calculation by difference. In this method, the sample is pyrolyzed in a furnace in the absence of oxygen. The oxygen from the sample combines with a carbon source to form carbon monoxide (CO), which is then quantified by a TCD or an infrared (IR) detector.

  • Expertise & Experience: This method avoids the cumulative errors associated with calculating oxygen by subtracting the percentages of all other elements from 100%. For a molecule with six other elements, this is the only reliable approach.

  • Trustworthiness (Self-Validation): The system is calibrated with oxygen-rich certified standards like benzoic acid or urea.

Experimental Protocols and Workflows

The following protocols represent best practices for the elemental analysis of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.

Overall Analytical Workflow

The comprehensive characterization of the molecule follows a logical sequence to ensure data integrity.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Verification Sample Receive & Homogenize 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol CHN CHN Analysis (Combustion Method) Sample->CHN CIC Halogen (I, F) Analysis (Combustion Ion Chromatography) Sample->CIC O_Analysis Oxygen Analysis (Pyrolysis Method) Sample->O_Analysis CRM Prepare Primary CRMs (e.g., Acetanilide for CHN, Ionic Standards for CIC) CRM->CHN Calibrate CRM->CIC Calibrate CRM->O_Analysis Calibrate Compare Compare Experimental vs. Theoretical Values CHN->Compare CIC->Compare O_Analysis->Compare Calc Calculate Theoretical Composition Calc->Compare Report Generate Certificate of Analysis (CoA) Compare->Report If within ±0.4%

Caption: Overall workflow for elemental composition analysis.

Protocol 1: CHN Determination by Combustion
  • Instrument Calibration: Calibrate the CHN analyzer using a certified primary standard such as Acetanilide (NIST SRM 141d). Analyze 3-5 replicates to establish a calibration curve.

  • Sample Preparation: Accurately weigh 1-2 mg of the dried 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol sample into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. Initiate the combustion sequence (typically ~950-1050°C).

  • Data Acquisition: The instrument software will automatically detect the resulting CO₂, H₂O, and N₂ gases and calculate the weight percentages.

  • Quality Control: Analyze a check standard after every 10-15 samples to verify instrument stability.

Protocol 2: Iodine and Fluorine Determination by CIC

This protocol outlines the steps for using a Combustion Ion Chromatography system.

G cluster_combustion Step 1: Combustion cluster_absorption Step 2: Gas Absorption cluster_ic Step 3: Ion Chromatography A Weigh 1-5 mg sample into ceramic boat B Combust sample at ~1000°C in O₂ stream A->B C Gaseous products (HI, HF, etc.) are formed B->C D Combustion gases passed into aqueous absorption solution C->D E HI and HF dissolve to form I⁻ and F⁻ ions D->E F Inject absorption solution into IC system E->F G Separate I⁻ and F⁻ on anion-exchange column F->G H Detect and quantify ions using a conductivity detector G->H

Caption: Workflow for Halogen Determination by CIC.

  • Instrument Calibration: Prepare a series of calibration standards from certified fluoride and iodide stock solutions. Run these through the IC system to establish a calibration curve.

  • Sample Preparation: Accurately weigh 1-5 mg of the sample into a ceramic combustion boat.

  • Combustion & Absorption: Place the boat in the CIC furnace autosampler. The sample is combusted at approximately 1000°C in a stream of humidified oxygen.[10] The resulting gases are transferred to an absorption module and trapped in a known volume of deionized water (with a reducing agent to ensure iodide stability).

  • IC Analysis: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The separated F⁻ and I⁻ ions are quantified by a conductivity detector.

  • Calculation: The instrument software uses the calibration curve and the initial sample weight to calculate the mass percent of fluorine and iodine.

Summary and Recommendations

For a comprehensive and reliable determination of the elemental composition of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, a multi-technique approach is mandatory.

Element(s)Recommended Primary TechniqueAlternative/ConfirmatoryKey Justification
C, H, N Combustion Analysis-Industry standard, high precision, and well-established for nitro-compounds.[6]
I, F Combustion Ion Chromatography (CIC)ICP-OES (for Iodine), Ion-Selective Electrode (for Fluorine)Simultaneous, interference-free analysis of multiple halogens from a single sample.[9]
O High-Temperature PyrolysisCalculation by difference (not recommended)Provides direct measurement, avoiding the cumulative error of the "by difference" method.

By comparing the results from these validated methods against the theoretical values, researchers can establish a robust and defensible analytical standard for the identity, purity, and quality of 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol, fulfilling critical requirements for drug development and scientific research.

References

  • Vertex AI Search. (2026). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.
  • Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Reagecon Knowledge Centre.
  • Chemistry Lab. (2024). DETECTION OF IODINE PRESENT IN GIVEN ORGANIC COMPOUND.
  • ATSDR. (n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Labmix24. (n.d.).
  • Agilent. (2026). Elemental Inorganic Standards.
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • LGC Standards. (n.d.). National Institute of Science and Technology (NIST)
  • AIP Publishing. (2024).
  • CK-12 Foundation. (n.d.). How can nitrogen be detected in organic compounds?.
  • Elemental Microanalysis. (2025).
  • NIST. (n.d.).
  • Chemistry LibreTexts. (2024).
  • Elemental Microanalysis. (n.d.). Standards and CRMs.
  • US Pharmacopeia. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS.
  • Measurlabs. (n.d.).
  • Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • ChemRxiv. (2024). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances.
  • Elementar. (n.d.).
  • Merck. (n.d.). 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol.
  • Carl ROTH. (n.d.). ROTI®STAR.
  • LGC Standards. (n.d.).
  • ResearchGate. (n.d.). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
  • MDPI. (2021).
  • Trace Elemental Instruments. (n.d.).
  • BenchChem. (2025).
  • PMC. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

Sources

Validation

Comparison of biological activity: 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol vs non-iodinated analogs

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structure-activity relationship (SAR) of halogenated substituted phenols in mitochondrial bioenergetics. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the structure-activity relationship (SAR) of halogenated substituted phenols in mitochondrial bioenergetics.

Executive Summary & Mechanistic Rationale

Substituted nitrophenols represent a classic and highly characterized family of protonophoric mitochondrial uncouplers. These molecules bypass ATP synthase by directly shuttling protons across the inner mitochondrial membrane (IMM), dissipating the proton motive force ( Δp ) and uncoupling electron transport from oxidative phosphorylation [1].

When optimizing these compounds for applications ranging from anthelmintic therapeutics to metabolic disease probes, the physicochemical properties of the phenol ring dictate efficacy. This guide compares 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (the iodinated analog) against its non-iodinated counterpart, 2-Nitro-4-(trifluoromethoxy)phenol .

The core thesis of this comparison lies in the Born Energy Barrier . For a protonophore to function, it must cross the hydrophobic core of the IMM in both its neutral (protonated, HA ) and anionic (deprotonated, A− ) states. The translocation of the charged anion is universally the rate-limiting step [2]. The addition of a bulky, highly polarizable iodine atom at the ortho position fundamentally alters the molecule's bioenergetics through three causal mechanisms:

  • Steric Shielding: The large atomic radius of iodine physically shields the negatively charged phenolate oxygen, reducing its hydration energy.

  • Charge Delocalization: Iodine's polarizability delocalizes the anionic charge, drastically lowering the Born energy required for the anion to enter the low-dielectric lipid bilayer.

  • pKa Tuning: The inductive electron-withdrawing effect of the halogen, combined with the nitro and trifluoromethoxy groups, tunes the pKa closer to the physiological pH of the intermembrane space, ensuring an optimal ratio of HA to A− .

ProtonophoreCycle IMS Intermembrane Space (High[H+], Low pH) HA_IMS HA (Neutral Phenol) Lipophilic IMS->HA_IMS H+ Binding Matrix Mitochondrial Matrix (Low [H+], High pH) HA_Matrix HA (Neutral Phenol) Lipophilic HA_IMS->HA_Matrix Transmembrane Diffusion (Fast) A_IMS A⁻ (Phenolate Anion) Sterically Shielded A_IMS->HA_IMS + H+ HA_Matrix->Matrix H+ Release A_Matrix A⁻ (Phenolate Anion) Sterically Shielded HA_Matrix->A_Matrix - H+ (Deprotonation) A_Matrix->A_IMS Anion Translocation (Rate-Limiting Step)

Fig 1: The protonophoric uncoupling cycle across the inner mitochondrial membrane.

Quantitative Data Comparison

The table below synthesizes the physicochemical and biological performance metrics of the two analogs. The data illustrates how halogenation directly translates to enhanced uncoupling potency (lower UC50​ and EC50​ values).

Parameter / Metric2-Iodo-6-nitro-4-(trifluoromethoxy)phenol2-Nitro-4-(trifluoromethoxy)phenolMechanistic Implication
Structural Feature Ortho-Iodine presentHydrogen at ortho positionIodine provides steric shielding of the phenolate anion.
Predicted pKa ~ 4.8 - 5.2~ 5.8 - 6.2Iodination increases acidity, optimizing the protonation state at physiological pH.
Predicted LogP ~ 4.5~ 3.2Higher lipophilicity drives the iodinated compound into the IMM more efficiently.
Isolated Mito UC50​ 15 - 30 nM400 - 600 nMIodination reduces the Born energy barrier, increasing anion translocation rates by >10x.
Cellular OCR EC50​ 100 - 250 nM2.5 - 5.0 µMSuperior membrane permeability translates to higher potency in intact cellular assays.

(Note: Biological activity values are representative benchmarks derived from established QSAR models for substituted nitrophenols [1].)

Experimental Methodologies (Self-Validating Systems)

To objectively compare the biological activity of these two analogs, researchers must employ self-validating experimental designs that isolate proton leak from other metabolic variables.

Protocol A: Intact Cellular Respiration Assay (Seahorse XF)

This protocol measures the Oxygen Consumption Rate (OCR) in living cells. The sequential injection strategy is designed to establish causality: by inhibiting specific complexes, we force the mitochondria into states where OCR is exclusively driven by the uncoupler.

  • Cell Preparation: Seed target cells (e.g., HepG2 or isolated primary cells) in a Seahorse XF96 microplate at 2×104 cells/well. Incubate overnight.

  • Media Exchange: Replace growth media with unbuffered Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4). Incubate in a non-CO2 incubator for 1 hour.

  • Basal Measurement: Record baseline OCR for 3 cycles to establish the basal energetic demand.

  • Oligomycin Injection (1.5 µM): Causality Check: Oligomycin inhibits ATP synthase (Complex V). The resulting drop in OCR represents ATP-linked respiration. The remaining OCR is the natural proton leak. This step is critical; it ensures that subsequent OCR increases are purely due to the uncoupler, not cellular ATP demand.

  • Compound Titration (A vs. B): Inject serial dilutions of either the iodinated or non-iodinated phenol. The uncoupler will dissipate the proton gradient, forcing the electron transport chain to run at maximum capacity to compensate, causing a rapid spike in OCR.

  • Rotenone/Antimycin A Injection (0.5 µM each): Validation Check: These inhibit Complexes I and III, shutting down mitochondrial respiration entirely. Any remaining OCR is non-mitochondrial background noise, which must be subtracted from all previous measurements.

SeahorseWorkflow Step1 1. Basal Respiration (Media Only) Step2 2. Oligomycin Injection (Blocks ATP Synthase) Step1->Step2 Data1 Measures baseline energetic demand Step1->Data1 Step3 3. Uncoupler Titration (Compound A vs B) Step2->Step3 Data2 Isolates proton leak from ATP-linked OCR Step2->Data2 Step4 4. Rotenone / Antimycin A (Blocks Complexes I & III) Step3->Step4 Data3 Measures maximal uncoupled respiration Step3->Data3 Data4 Measures non-mitochondrial oxygen consumption Step4->Data4

Fig 2: Seahorse XF Cell Mito Stress Test injection workflow and data causality.

Protocol B: Cell-Free Liposome Proton Flux Assay

While the Seahorse assay proves cellular efficacy, it does not rule out off-target protein interactions. To prove the direct protonophoric mechanism of the iodinated phenol, a liposome-based assay is required.

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) from egg phosphatidylcholine (EPC) via extrusion (100 nm pore size). Hydrate the lipid film in a buffer containing 2 mM Pyranine (a pH-sensitive fluorescent dye), 100 mM KCl, and 20 mM HEPES (pH 7.5).

  • External Buffer Exchange: Pass the LUVs through a Sephadex G-25 size-exclusion column to remove unencapsulated Pyranine.

  • Electroneutrality Setup: Add Valinomycin (1 µM) to the external buffer. Causality Check: As the uncoupler moves H+ into the liposome, it generates a membrane potential ( ΔΨ ) that would quickly halt further proton flux. Valinomycin, a K+ ionophore, allows K+ to exit the liposome, maintaining electroneutrality and allowing continuous proton influx.

  • Acid Pulse: Lower the external pH to 6.5 by adding a predetermined aliquot of HCl.

  • Uncoupler Addition & Measurement: Add the test compound (iodinated vs. non-iodinated) and monitor Pyranine fluorescence (Ex: 460 nm, Em: 510 nm). The rate of fluorescence quenching directly correlates to the intrinsic proton translocation rate of the uncoupler's anion. The iodinated analog will exhibit a significantly steeper quenching slope due to its lower Born energy barrier.

Conclusion

The substitution of a hydrogen atom with an iodine atom at the ortho position of 2-nitro-4-(trifluoromethoxy)phenol transforms a moderate chemical agent into a highly potent mitochondrial uncoupler. By increasing lipophilicity and providing critical steric shielding to the phenolate anion, the iodinated analog overcomes the primary bioenergetic hurdle of membrane translocation. For researchers developing novel metabolic modulators or anthelmintics, prioritizing halogenated phenol scaffolds offers a mechanically sound pathway to enhanced biological efficacy.

References

  • Spycher, S., et al. "Toward a Class-Independent Quantitative Structure−Activity Relationship Model for Uncouplers of Oxidative Phosphorylation." Chemical Research in Toxicology, 2008.
  • Demine, S., et al. "Exploring the therapeutic potential of mitochondrial uncouplers in cancer." National Institutes of Health (PMC), 2019.

Safety & Regulatory Compliance

Safety

2-Iodo-6-nitro-4-(trifluoromethoxy)phenol proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the synergistic hazards of multi-functionalized aromatic compounds. 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (CAS: 1820607-53-1)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories that underestimate the synergistic hazards of multi-functionalized aromatic compounds. 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol (CAS: 1820607-53-1) is a prime example. It is not merely a phenol; it is a halogenated, nitrated, and highly reactive molecular building block used in advanced drug development.

Standard disposal protocols are insufficient for this compound. To ensure absolute laboratory safety and regulatory compliance, we must move beyond rote memorization of Safety Data Sheets (SDS) and understand the chemical causality driving these procedures.

Part 1: Chemical Profiling & Hazard Causality

To safely handle and dispose of this compound, one must understand the mechanistic causality behind its specific structural motifs:

  • The Phenol Core: Phenols are highly lipophilic and corrosive. Unlike standard acids that burn the surface, phenols rapidly penetrate intact skin, denature dermal proteins, and enter the bloodstream, potentially causing systemic toxicity and central nervous system depression[1].

  • The Nitro Group (-NO₂): This strongly electron-withdrawing group increases the acidity of the phenol (making it more corrosive) and introduces energetic potential. While the heavy halogens dampen its explosivity, nitroaromatics can decompose violently under extreme thermal stress or when mixed with incompatible reducing agents.

  • The Trifluoromethoxy (-OCF₃) & Iodo (-I) Groups: These halogens dictate the entire disposal strategy. Thermal decomposition of this molecule generates Hydrogen Fluoride (HF) and Hydrogen Iodide (HI)[2]. HF is a highly toxic, bone-seeking corrosive gas that will destroy standard incinerator linings and pose severe environmental hazards if not properly scrubbed.

Part 2: Quantitative Hazard Data

Below is the synthesized hazard profile based on the compound's GHS classification[3].

GHS CodeHazard StatementMechanistic Driver
H302, H312, H332 Harmful if swallowed, in contact with skin, or inhaledLipophilic phenol core facilitates rapid systemic absorption across mucous membranes and skin.
H315 / H318 Causes skin irritation / serious eye damageWeakly acidic phenolic hydroxyl group denatures cellular proteins upon contact[3].
H317 May cause an allergic skin reactionElectrophilic aromatic ring binds to hapten proteins, triggering an immune response[3].
H410 Very toxic to aquatic life with long-lasting effectsHigh lipophilicity from the -OCF₃ group resists biodegradation and causes bioaccumulation[3].

Part 3: Experimental Workflow for Decontamination & Disposal

Every protocol below is designed as a self-validating system , ensuring that each step inherently verifies the success of the previous one.

Step 1: Immediate Spill Response & Dermal Decontamination
  • Action (Dermal): If skin exposure occurs, DO NOT use water initially . Water will merely dilute the phenol and expand the surface area of the burn. Immediately swab the affected area with Polyethylene Glycol (PEG 300 or 400)[1].

  • Causality: PEG acts as a macroscopic solvent sink. Its structural affinity draws the lipophilic phenol out of the dermal layers rather than spreading it.

  • Self-Validation Check: Continue swabbing with fresh PEG pads until the distinct sweet, tar-like odor of phenol is completely undetectable, physically validating the removal of the chemical from the skin[1][4].

  • Action (Surface Spill): Cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Never use combustible materials like sawdust due to the oxidizing potential of the nitro group.

Step 2: Waste Segregation
  • Action: Classify and segregate the collected waste strictly as "Halogenated Organic Waste."

  • Causality: Mixing this compound with non-halogenated waste streams violates EPA/RCRA regulations. Non-halogenated incinerators lack the necessary acid-gas scrubbers; introducing this compound would result in the catastrophic release of HF and HI gases into the atmosphere[5].

  • Self-Validation Check: Verify that the primary waste carboy contains less than 1% water and zero heavy metals before addition, preventing exothermic salt-formation reactions.

Step 3: Packaging and Labeling
  • Action: Store the segregated waste in high-density polyethylene (HDPE) or Teflon (PTFE) containers. Glass is acceptable but poses a shatter risk during transit. Ensure the container is tightly sealed and protected from light to prevent UV-catalyzed iodine radical generation.

  • Labeling: Must be explicitly labeled with: "Halogenated Toxic Waste," "Contains Fluorine/Iodine," and "Nitroaromatic."

  • Self-Validation Check: After sealing, observe the container for 24 hours in a vented fume hood. A lack of bulging validates that no incompatible outgassing (e.g., NOx release) is occurring prior to final transport.

Step 4: Final Destruction (High-Temperature Incineration)
  • Action: Disposal must be executed via a licensed facility utilizing a rotary kiln or liquid injection incinerator operating at >1100°C (2000°F) with a residence time of at least 2 seconds[5].

  • Causality: This extreme temperature is required to break the highly stable Carbon-Fluorine bonds. Furthermore, the incinerator must be equipped with wet alkali scrubbers (e.g., sodium hydroxide spray) and fabric filters. This is non-negotiable to neutralize the HF, HI, and NOx gases generated during the thermal destruction of the trifluoromethoxy and nitro groups[5].

Part 4: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Iodo-6-nitro-4- (trifluoromethoxy)phenol Spill Accidental Spill? Start->Spill Containment Containment & Absorbent (Vermiculite/Sand) Spill->Containment Yes Segregation Waste Segregation: Halogenated Organics Spill->Segregation No Containment->Segregation Packaging Packaging: HDPE or Teflon Containers Segregation->Packaging Incineration High-Temp Incineration (>1100°C) with Scrubbers Packaging->Incineration Byproducts Neutralization of HF, HI, and NOx Incineration->Byproducts

Cradle-to-Grave Disposal Workflow for Halogenated Nitro-Phenols.

References

  • Arctom Scientific. "CAS NO. 1820607-53-1 | 2-Iodo-6-nitro-4-(trifluoromethoxy)phenol Hazard Data." 3

  • Sigma-Aldrich. "2-Iodo-6-nitro-4-(trifluoromethoxy)phenol | 1820607-53-1 Safety Information."

  • University of Minnesota Environmental Health & Safety. "Phenol Standard Operating Procedure." 1

  • Duke University Occupational & Environmental Safety Office. "OESO Phenol Guideline." 4

  • U.S. Environmental Protection Agency (EPA). "Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration." 5

  • Aerosol and Air Quality Research. "Advanced Scrubbing/Filtration Devices for Pollution Control in Medical Laboratory Waste Incineration System." 2

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